1-Phenoxyethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-phenoxyethanamine |
InChI |
InChI=1S/C8H11NO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,9H2,1H3 |
InChI Key |
QYYKZVMRNIHICX-UHFFFAOYSA-N |
SMILES |
CC(N)OC1=CC=CC=C1 |
Canonical SMILES |
CC(N)OC1=CC=CC=C1 |
Synonyms |
Aminophenetole Ethoxyaniline Phenetidine |
Origin of Product |
United States |
1-Phenoxyethanamine chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxyethanamine
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, chiral amines represent a cornerstone class of molecules. Their utility as building blocks, chiral auxiliaries, and resolving agents is indispensable for the stereocontrolled synthesis of complex pharmaceutical intermediates. This guide focuses on 1-Phenoxyethanamine (IUPAC name: 1-Phenoxyethan-1-amine), a chiral primary amine with the structure C₆H₅OCH(CH₃)NH₂.
This molecule is a structural analog of 1-Phenylethylamine (α-PEA), a compound widely regarded as a privileged chiral inducer in asymmetric synthesis.[1][2] The introduction of a phenoxy group at the C1 position, adjacent to the stereocenter, imparts unique electronic and steric properties, potentially modulating its reactivity, selectivity in chiral applications, and its utility as a scaffold in medicinal chemistry. The broader phenoxyethylamine motif is a key structural feature in numerous pharmacologically active agents, including β-blockers and receptor antagonists, underscoring the relevance of this molecular framework.[3]
This technical guide provides an in-depth analysis of the structure, stereochemistry, physicochemical properties, synthesis, and spectroscopic characterization of 1-Phenoxyethanamine. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind synthetic strategies and analytical methods, offering field-proven insights for researchers, scientists, and drug development professionals. It is important to note that while the principles discussed are well-established, specific experimental data for 1-Phenoxyethanamine is not widely published. Therefore, where necessary, properties and spectroscopic data are expertly extrapolated from its close structural analogs, 1-Phenylethylamine and 2-Phenoxyethylamine, to provide a robust and practical reference.
Part 1: Molecular Structure and Stereochemistry
The defining feature of 1-Phenoxyethanamine is the presence of a stereogenic center at the first carbon (C1) of the ethane chain. This carbon is bonded to four different substituents: a phenoxy group (-OC₆H₅), a methyl group (-CH₃), a primary amine group (-NH₂), and a hydrogen atom.
This tetrahedral arrangement results in the existence of two non-superimposable mirror images, or enantiomers: (R)-1-Phenoxyethanamine and (S)-1-Phenoxyethanamine.
-
(R)-1-Phenoxyethanamine: The substituents are arranged in a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away.
-
(S)-1-Phenoxyethanamine: The substituents are arranged in a counter-clockwise direction.
The absolute configuration of this stereocenter is critical in pharmaceutical applications, as enantiomers of a chiral drug often exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. The phenoxy group, with its ether linkage, introduces a degree of conformational flexibility around the C1-O bond. The orientation of the phenyl ring relative to the amine and methyl groups can influence the steric environment of the chiral center, which is a key determinant in its efficacy as a chiral auxiliary or resolving agent.
Part 2: Physicochemical Properties
Precise experimental data for 1-Phenoxyethanamine is sparse in the literature. The following table summarizes its calculated properties and provides estimated experimental values based on its structural analogs, 1-Phenylethylamine and 2-Phenoxyethylamine, to offer a practical guide for experimental design.
| Property | 1-Phenoxyethanamine (Predicted/Estimated) | 1-Phenylethylamine (Analogue)[4][5] | 2-Phenoxyethylamine (Analogue)[6][7][8] | Rationale for Estimation |
| Molecular Formula | C₈H₁₁NO | C₈H₁₁N | C₈H₁₁NO | Direct Calculation |
| Molecular Weight | 137.18 g/mol | 121.18 g/mol | 137.18 g/mol | Direct Calculation |
| Appearance | Colorless to pale yellow liquid | Water-white liquid | Colorless to light yellow liquid | The phenoxyamine moiety typically imparts a slight color. |
| Boiling Point | ~200-215 °C (at 760 Torr) | 188.5 °C | 101-103 °C / 4 mmHg | The ether linkage increases molecular weight and polarity compared to α-PEA, likely raising the boiling point. |
| Density | ~1.03-1.06 g/mL at 25 °C | 0.954 g/mL at 20 °C | 1.048 g/mL at 25 °C | The density is expected to be very similar to its isomer, 2-Phenoxyethylamine. |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | 9.49 | ~9.5 | The basicity of the amine is expected to be similar to analogous primary amines. |
| Solubility | Soluble in most organic solvents (e.g., EtOH, DCM, Ether); slightly soluble in water. | Soluble in most organic solvents. | Soluble in common organic solvents. | The phenoxy group increases lipophilicity while the amine provides some water solubility. |
Part 3: Synthesis and Chiral Resolution
The preparation of enantiomerically pure 1-Phenoxyethanamine requires a two-stage approach: first, the synthesis of the racemic mixture, followed by chiral resolution.
A. Synthesis of Racemic (±)-1-Phenoxyethanamine
A robust and logical method for synthesizing the racemic amine is via the reductive amination of 1-phenoxyethan-1-one. This common transformation involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Causality: This protocol uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Unlike stronger hydrides like NaBH₄, NaBH₃CN is selective for the protonated iminium ion over the ketone starting material. This selectivity is crucial as it allows the reduction to occur under mildly acidic conditions that favor imine formation, preventing premature reduction of the ketone and maximizing the yield of the amine product.
-
Reaction Setup: To a solution of 1-phenoxyethan-1-one (1.0 eq) in anhydrous methanol (5 mL per mmol of ketone) in a round-bottom flask, add ammonium acetate (NH₄OAc, 5-10 eq). Stir the mixture at room temperature under a nitrogen atmosphere.
-
Reductant Addition: Once the ketone has dissolved, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Workup: Carefully acidify the reaction mixture to pH ~2 with 2M HCl to decompose any excess NaBH₃CN. Stir for 1 hour. Then, basify the solution to pH >12 with 6M NaOH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography on silica gel.
B. Chiral Resolution of (±)-1-Phenoxyethanamine
The most common and scalable method for separating enantiomers of a racemic amine is through diastereomeric salt formation.[9][10] This process relies on the principle that diastereomers have different physical properties, particularly solubility, allowing for their separation by fractional crystallization.[11]
Causality: Tartaric acid is a widely used resolving agent because it is inexpensive, naturally available in high enantiomeric purity, and possesses two carboxylic acid groups, facilitating robust salt formation with amines. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to high recovery and enantiomeric excess (ee) in a single crystallization. Ethanol or methanol/water mixtures are common starting points.
-
Salt Formation: Dissolve (±)-1-Phenoxyethanamine (1.0 eq) in ethanol (e.g., 10 mL) with gentle heating in a flask. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot ethanol. Note: Using 0.5 equivalents of a dicarboxylic acid can sometimes yield better resolution.
-
Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.
-
Isolation: Allow the mixture to stand at room temperature for several hours or in a refrigerator overnight to maximize crystal growth. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol. This solid is the diastereomerically enriched salt.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add 2M NaOH solution until the pH is >12, ensuring all the salt has dissolved and the amine is deprotonated.
-
Extraction and Isolation: Extract the liberated enantiomerically enriched amine with diethyl ether or dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous K₂CO₃ (a better choice for drying amines than Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by ¹H NMR using a chiral solvating agent. The other enantiomer can be recovered from the mother liquor from step 3 by following steps 4-6.
Part 4: Spectroscopic Characterization
The following table presents the predicted spectroscopic data for 1-Phenoxyethanamine. These predictions are based on established principles and data from the analogous compounds mentioned previously.
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale / Expected Pattern |
| ¹H NMR | -CH₃ (Methyl) | 1.3 - 1.5 ppm | Doublet, coupling to the methine proton (J ≈ 6-7 Hz). |
| -NH₂ (Amine) | 1.5 - 3.0 ppm | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. | |
| -CH- (Methine) | 4.2 - 4.5 ppm | Quartet, coupling to the methyl protons (J ≈ 6-7 Hz). Shifted downfield by adjacent O and N atoms. | |
| Ar-H (Aromatic) | 6.9 - 7.4 ppm | Multiplet. Protons ortho to the oxygen will be shifted slightly upfield compared to benzene. | |
| ¹³C NMR | -CH₃ (Methyl) | 22 - 26 ppm | |
| -CH- (Methine) | 75 - 80 ppm | Shifted significantly downfield by direct attachment to both O and N. | |
| Ar-C (Aromatic) | 115 - 160 ppm | Six distinct signals expected for the aromatic ring. The ipso-carbon (C-O) will be the most downfield. | |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ | Two bands for a primary amine (symmetric and asymmetric stretching). |
| C-H Aromatic | 3000 - 3100 cm⁻¹ | Sharp peaks. | |
| C-H Aliphatic | 2850 - 3000 cm⁻¹ | ||
| N-H Bend | 1590 - 1650 cm⁻¹ | Scissoring vibration. | |
| C-O-C Stretch | 1200 - 1260 cm⁻¹ | Strong, characteristic aryl-alkyl ether stretch. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 137 | Expected molecular ion peak. |
| Base Peak | m/z = 44 ([CH(CH₃)NH₂]⁺) | Alpha-cleavage next to the nitrogen is a very favorable fragmentation pathway for amines. | |
| Other Fragments | m/z = 122 ([M-CH₃]⁺) m/z = 77 ([C₆H₅]⁺) m/z = 94 ([C₆H₅O]⁺) | Loss of the methyl group. Fragmentation of the phenoxy moiety. |
Part 5: Applications in Research and Drug Development
The true value of 1-Phenoxyethanamine for drug development professionals lies in its potential applications, which can be inferred from its structural parent, α-PEA.
-
Chiral Building Block: Enantiomerically pure (R)- or (S)-1-Phenoxyethanamine serves as a valuable starting material for the synthesis of more complex chiral molecules. The primary amine is a versatile functional group that can be readily converted into amides, sulfonamides, or secondary/tertiary amines, or used in cyclization reactions to form heterocyclic scaffolds.[1]
-
Chiral Auxiliary: A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction on a substrate.[12][13] Amides formed from 1-Phenoxyethanamine can be deprotonated to form chiral enolates. The bulky phenoxyethyl group can effectively block one face of the enolate, forcing incoming electrophiles to attack from the less sterically hindered side, thus inducing high diastereoselectivity.[12][14] After the reaction, the auxiliary can be cleaved and recovered.
-
Chiral Resolving Agent: Just as it can be resolved by chiral acids, enantiopure 1-Phenoxyethanamine can, in turn, be used as a chiral basic resolving agent to separate racemic mixtures of acidic compounds.[11] The phenoxy group may enhance the crystallinity of the resulting diastereomeric salts compared to α-PEA, potentially improving the efficiency of the resolution process.
-
Medicinal Chemistry Scaffold: The phenoxyethylamine framework is a privileged structure in medicinal chemistry.[3] It is present in drugs like the β-blocker Carvedilol and the α-blocker Phenoxybenzamine. Therefore, 1-Phenoxyethanamine and its derivatives are attractive candidates for library synthesis and screening against various biological targets. The specific placement of the phenoxy and amine groups at the C1 position offers a unique stereochemical and electronic profile compared to the more common 2-phenoxyethylamine isomer.
Conclusion
1-Phenoxyethanamine is a chiral amine of significant potential for the pharmaceutical and fine chemical industries. While not as extensively characterized as its famous relative, 1-phenylethylamine, its structural features suggest analogous and potentially enhanced utility. Its synthesis from common starting materials via reductive amination is straightforward, and its racemic mixture can be efficiently separated using classical resolution techniques. As a chiral building block and auxiliary, it offers a reliable means to introduce a key stereocenter into complex molecules. For drug development professionals, its identity as a phenoxyethylamine derivative places it within a class of compounds with proven pharmacological relevance, making it a valuable scaffold for future discovery efforts. This guide provides the foundational chemical knowledge and practical protocols necessary to begin exploring the full potential of this versatile molecule.
References
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The 1-Phenoxyethanamine Scaffold: A Privileged Motif in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Concept of Privilege in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in the structures of diverse, biologically active compounds. These recurring motifs, termed "privileged structures," act as versatile templates capable of binding to multiple, distinct biological targets with high affinity.[1] The concept, first articulated by Evans in 1988, has become a cornerstone of modern medicinal chemistry, offering an efficient starting point for the design of novel therapeutics.[1] A privileged structure is not merely a common chemical entity; it possesses a unique combination of features. These include high chemical stability, amenability to synthetic modification, and favorable pharmacokinetic properties that render it compatible with biological systems.[1]
Among the ranks of these elite scaffolds, the 1-phenoxyethanamine core has emerged as a particularly significant and versatile building block. Its presence is notable in a range of therapeutics, particularly those targeting the central nervous system (CNS).[2][3] This guide provides an in-depth analysis of the 1-phenoxyethanamine scaffold, deconstructing the physicochemical and structural attributes that grant its "privileged" status. We will explore its role in approved drugs, detail key synthetic methodologies, and offer insights into its application in contemporary drug design.
The Physicochemical and Pharmacophoric Profile of the 1-Phenoxyethanamine Core
The efficacy of the 1-phenoxyethanamine scaffold can be attributed to a synergistic combination of its constituent parts: a phenoxy ring, a flexible ethyl linker, and a basic amine. This arrangement provides a well-defined three-dimensional pharmacophore that can engage in a variety of crucial interactions with biological targets.
-
The Phenoxy Group: This terminal aromatic ring serves as a critical anchor for molecular recognition. It can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket.[2][3] Furthermore, the oxygen atom of the ether linkage acts as a hydrogen bond acceptor, adding another layer of potential interaction. The aromatic ring is also readily amenable to substitution, allowing for the fine-tuning of electronic properties and the introduction of additional interaction points to enhance potency and selectivity.[2]
-
The Ethylamine Side Chain: The two-carbon linker provides optimal spacing and conformational flexibility, allowing the terminal amine and the phenoxy ring to adopt the ideal geometry for binding. The basic amine group is typically protonated at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.[4] The nature and size of the substituent on the nitrogen atom can significantly influence receptor selectivity; increasing the bulk generally decreases α-adrenergic activity while increasing β-adrenergic activity.[4]
-
Stereochemistry: The ethylamine chain contains a chiral center at the carbon adjacent to the nitrogen. The stereochemistry at this position is often crucial for biological activity, with one enantiomer typically exhibiting significantly higher potency than the other. This underscores the importance of asymmetric synthesis or chiral resolution in the development of drugs based on this scaffold.[5]
A Versatile Scaffold in Approved Drugs and Clinical Candidates
The true measure of a privileged structure lies in its successful application. The 1-phenoxyethanamine core is a central feature in several important drugs, primarily in the field of neuroscience. Its structural versatility allows it to be adapted to target different neurotransmitter transporters and receptors.
| Drug Name | Therapeutic Class | Mechanism of Action | Role of the 1-Phenoxyethanamine Core |
| Atomoxetine | Norepinephrine Reuptake Inhibitor | Selective inhibitor of the norepinephrine transporter (NET) | The core provides the essential pharmacophore for NET binding. The ortho-methyl group on the phenoxy ring is crucial for selectivity. |
| Nisoxetine | Norepinephrine Reuptake Inhibitor | Selective inhibitor of the norepinephrine transporter (NET) | A research chemical that was foundational in the development of other NET inhibitors. The methoxy group on the phenoxy ring influences potency. |
| Reboxetine | Norepinephrine Reuptake Inhibitor | Selective inhibitor of the norepinephrine transporter (NET) | Features a morpholine ring attached to the ethylamine portion, demonstrating the scaffold's tolerance for more complex substituents. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Selective inhibitor of the serotonin transporter (SERT) | A closely related analog where a trifluoromethylphenyl group replaces the phenoxy group, highlighting the bioisosteric possibilities of the core structure.[5] |
The following diagram illustrates how the core 1-phenoxyethanamine scaffold can be chemically modified at key positions (R1, R2, R3) to generate diverse analogs with distinct pharmacological profiles, targeting different biological systems.
Caption: Versatility of the 1-Phenoxyethanamine Scaffold.
Deconstructing the "Privileged" Status: Why is 1-Phenoxyethanamine so Effective?
The success of this scaffold is not accidental; it stems from an optimal balance of structural and physicochemical properties that favor strong molecular interactions and good drug-like characteristics.
-
Optimal Vectorial Display: The scaffold orients its key interacting groups—the aromatic ring and the basic amine—in a well-defined spatial arrangement. The conformational flexibility of the ether linkage allows the molecule to adopt a low-energy conformation that complements the topology of the target binding site.
-
ADME Profile Enhancement: The phenoxy group can contribute to metabolic stability.[3] By occupying a key binding region, it can shield other parts of the molecule from metabolic enzymes. The overall scaffold generally leads to compounds with molecular weights and lipophilicity (LogP) values that fall within the "rule of five" space, increasing the likelihood of good oral bioavailability.
-
Bioisosteric Potential: The scaffold is highly amenable to bioisosteric replacements to overcome specific challenges in drug development.[6][7] For instance, the phenoxy ring can be replaced with other aromatic or heteroaromatic systems to alter selectivity or improve properties.[8] Similarly, the basic amine can be masked or replaced by other groups to modulate pKa and reduce off-target effects, such as hERG channel liability.[9] For example, oxetane rings have been used as metabolically stable isosteres of morpholine or to fine-tune physicochemical properties.[10]
Key Synthetic Strategies and Methodologies
The synthesis of 1-phenoxyethanamine derivatives is well-established, with several reliable routes available to medicinal chemists. A common and efficient approach involves the reductive amination of a corresponding phenoxyacetone precursor.
Experimental Protocol: Synthesis of (±)-1-Phenoxyethan-1-amine
This protocol describes a general, two-step synthesis starting from a substituted phenol.
Step 1: Synthesis of 1-phenoxyacetone
-
Reaction Setup: To a solution of the desired phenol (1.0 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Alkylation: Add chloroacetone (1.2 eq.) to the mixture. If needed, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to the reflux temperature of the solvent until the starting phenol is consumed (monitor by TLC).
-
Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 1-phenoxyacetone, which can be purified by column chromatography if necessary.[11]
Step 2: Reductive Amination to form 1-Phenoxyethanamine
-
Imine Formation: Dissolve the 1-phenoxyacetone (1.0 eq.) in a solvent such as methanol or ethanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reduction: To this mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is commonly used as it is selective for the imine in the presence of the ketone. Alternatively, catalytic hydrogenation can be employed using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[11]
-
Reaction Conditions: Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction carefully (if using a borohydride reagent). Adjust the pH to basic with an aqueous solution of NaOH. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the racemic 1-phenoxyethanamine. The product can be further purified by distillation or chromatography.
The following diagram outlines this common synthetic workflow.
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An In-depth Technical Guide on the Safety, Handling, and Information for 1-Phenoxyethanamine
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 1-Phenoxyethanamine, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets (SDS) and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Introduction and Chemical Profile
1-Phenoxyethanamine is a primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its molecular structure, featuring a phenoxy group attached to an ethylamine backbone, imparts specific reactivity that is leveraged in the creation of more complex molecules. However, the chemical properties that make it useful also necessitate stringent safety protocols to mitigate risks to personnel and the environment. This guide provides an in-depth examination of its hazard profile and outlines the necessary precautions for its use.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C8H11NO |
| Boiling Point | 184-187°C[1] |
| Melting Point | -10°C[1] |
| Flash Point | 70-75°C[1] |
| Density | 0.948-0.952 g/cm³[1] |
Hazard Identification and GHS Classification
1-Phenoxyethanamine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3][4] Understanding these classifications is the first step in risk assessment and the implementation of appropriate control measures.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed[1] | |
| Acute Toxicity, Dermal | 4 | Danger | H312: Harmful in contact with skin[1] | |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage[1][5] | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage[1][5][6] | |
| Flammable Liquids | 4 | Danger | H227: Combustible liquid[1] | None |
The "Danger" signal word indicates that this chemical poses severe hazards.[1][4][7] The primary dangers are its corrosive nature, which can cause severe skin burns and eye damage upon contact, and its acute toxicity if swallowed or absorbed through the skin.[1][5]
Risk Mitigation and Hierarchy of Controls
To ensure the safety of laboratory personnel, a systematic approach to risk management known as the "hierarchy of controls" must be implemented. This prioritizes the most effective control measures.
Engineering Controls
The first line of defense is to physically separate the hazard from the user.
-
Chemical Fume Hood: All handling of 1-Phenoxyethanamine must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[5][8]
-
Ventilation: The laboratory should be equipped with adequate general and local exhaust ventilation to maintain low airborne concentrations of the chemical.[1]
-
Safety Stations: Easily accessible eyewash stations and safety showers are mandatory in any area where this chemical is handled.[1][8]
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of 1-Phenoxyethanamine must be established and strictly followed.
-
Training: All personnel must receive comprehensive training on the hazards of this chemical and the procedures outlined in the SOPs before they are permitted to handle it.
-
Restricted Access: The areas where 1-Phenoxyethanamine is used and stored should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are required.[1] In situations with a higher risk of splashing, a face shield should also be worn.[1] All eyewear must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
-
Hand Protection: Wear gloves that are resistant to 1-Phenoxyethanamine.[1] The choice of glove material should be based on an evaluation of the potential hazards, the duration of use, and the specific workplace conditions.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][9] Contaminated clothing should be removed immediately and washed before reuse.[1]
Caption: Personal Protective Equipment (PPE) Selection Workflow for 1-Phenoxyethanamine.
Handling and Storage Protocols
Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the chemical's integrity.
Safe Handling
-
Always handle 1-Phenoxyethanamine in a well-ventilated area, preferably a chemical fume hood.[1][8]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[1]
-
Wash hands thoroughly after handling the product and before breaks.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
For long-term storage, a temperature of 2-8°C is recommended.[1]
-
The storage area should be locked to restrict access to authorized personnel only.
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial to minimize harm.
First-Aid Measures
-
General Advice: In case of an accident, immediately remove any contaminated clothing.[1] Move out of the dangerous area and consult a physician, showing them the safety data sheet.[1]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen.[1] If breathing has stopped, give artificial respiration.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Accidental Release Measures (Spills)
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away from the spill area.[1] Ensure adequate ventilation and remove all sources of ignition.[1]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[1] Consult local regulations for proper disposal methods.[1]
Caption: Emergency Spill Response Workflow for 1-Phenoxyethanamine.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Toxicological and Ecological Information
The toxicological properties of 1-Phenoxyethanamine have not been fully investigated.[5] However, based on its classification, it is harmful if swallowed or in contact with skin.[1] There is limited information available on its ecological effects, but care should be taken to prevent its release into the environment.[1]
Conclusion
1-Phenoxyethanamine is a valuable chemical for research and development, but it poses significant health and safety risks. A thorough understanding of its hazards and the implementation of robust safety protocols, including the consistent use of engineering controls and appropriate personal protective equipment, are paramount. By adhering to the guidelines outlined in this document, researchers and scientists can work with this compound in a safe and responsible manner, protecting themselves, their colleagues, and the environment.
References
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National Center for Biotechnology Information. (n.d.). 2-Phenoxyethanamine. PubChem. Retrieved from [Link]
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Calbiochem. (2005). Material Safety Data Sheet. Retrieved from [Link]
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Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). GHS Classification Summary. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenethylamine. PubChem. Retrieved from [Link]
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ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
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University of Illinois Division of Research Safety. (2026). Chemical Hazard Classification (GHS). Retrieved from [Link]
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Chemsrc. (2025). MSDS of ((1R)-1-phenylethyl)methylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Phenethylamine, (-)-. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20170368395A1 - Fire Fighting Foaming Compositions.
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ECS Limited. (2023). Guide to PFAS Chemicals & Firefighting Foams. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). NISTIR 6191. Retrieved from [Link]
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- 9. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
Technical Guide: Commercial Availability, Synthesis, and Applications of Phenoxyethanamines
Executive Summary
Phenoxyethanamines are critical building blocks in medicinal chemistry, heavily utilized in the synthesis of heterocyclic bioisosteres, monoamine receptor ligands, and complex active pharmaceutical ingredients (APIs). This technical guide delineates the structural nuances between the highly specialized 1-phenoxyethanamine and the vastly more prevalent 2-phenoxyethanamine. It provides drug development professionals with a comprehensive overview of commercial availability, validated synthesis protocols, and handling guidelines to ensure downstream experimental reproducibility.
Chemical Identity & Structural Nuance
In chemical literature and supplier catalogs, the term "phenoxyethylamine" requires careful structural disambiguation to avoid critical experimental failures:
-
2-Phenoxyethanamine (CAS 1758-46-9): This is the most commercially prevalent and thermodynamically stable isomer. It features an ether linkage connecting a phenyl ring to a two-carbon aliphatic chain terminating in a primary amine ( C6H5−O−CH2−CH2−NH2 ). It acts as a primary scaffold for developing1[2][1].
-
1-Phenoxyethanamine: A specialized, less common isomer where the amine and phenoxy groups are attached to the same ethyl carbon ( C6H5−O−CH(CH3)−NH2 ). While hemiaminal ethers are typically unstable, stabilized derivatives or in-situ generated 1-phenoxyethylamine are utilized in targeted syntheses, such as the3[3].
Causality Insight: The overwhelming commercial preference for 2-phenoxyethanamine stems from the thermodynamic stability of its distinct ether and amine functionalities separated by an ethylene bridge. This prevents spontaneous decomposition via elimination pathways that are common to unprotected 1-amino-1-ether systems.
Commercial Landscape & Supplier Data
Procuring high-purity phenoxyethanamine is critical for downstream synthetic reproducibility. 2-Phenoxyethanamine is widely available as a colorless to light-yellow liquid with a boiling point of 229°C[2], whereas 1-phenoxyethylamine derivatives often require custom synthesis.
Table 1: Representative Commercial Availability (2-Phenoxyethanamine, CAS 1758-46-9)
| Supplier | Purity Grade | Volume/Scale | Regulatory Status |
| Sigma-Aldrich | >98% (GC) | 5g - 1kg | Research Use Only (RUO) |
| TCI Chemicals | >98.0% (GC/T) | 25g - 500g | RUO / Industrial |
| EvitaChem | >97% | Custom Inquire | Intermediates |
| Thermo Fisher Scientific | 98% | 10g - 100g | RUO |
(Note: 1-Phenoxyethanamine derivatives for specific benzimidazole syntheses are typically synthesized in-house or procured via custom contract research organizations.)
Synthesis & Quality Control Workflow
For laboratories requiring de novo synthesis or scale-up of 2-phenoxyethanamine, the standard approach involves the Williamson ether synthesis-type alkylation of phenol[2].
Step-by-Step Experimental Protocol:
-
Preparation of Reagents: Dissolve 1.0 equivalent of phenol in anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate ( K2CO3 ).
-
Causality: A mild base is chosen to deprotonate the phenol without causing excessive side reactions (e.g., elimination) with the alkyl halide.
-
-
Alkylation: Slowly add 1.1 equivalents of 2-bromoethylamine hydrobromide.
-
Causality: The use of the hydrobromide salt protects the primary amine from self-alkylation during the initial stages of the reaction.
-
-
Heating: Reflux the mixture at 80°C for 12-16 hours under an inert argon atmosphere.
-
Workup (Self-Validating System): Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Partition between 1M NaOH (to neutralize any unreacted phenol and free-base the amine) and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. The separation of phases inherently validates the successful free-basing of the product.
-
Purification: Dry the combined organic layers over Na2SO4 , filter, and evaporate. Purify the crude liquid via vacuum distillation (b.p. 229°C at atmospheric pressure, adjust for vacuum) to yield a clear liquid[2].
-
Quality Control: Verify purity via Gas Chromatography (GC) aiming for >98%[2]. Confirm structure via 1H NMR (look for the characteristic triplet of the −CH2−O− at ~4.0 ppm and −CH2−N− at ~3.0 ppm).
Caption: Synthesis and Quality Control Workflow for 2-Phenoxyethanamine.
Handling, Stability, and Safety Protocols
Phenoxyethylamine is2 (Skin Corrosion Category 1C, Serious Eye Damage Category 1)[2].
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (strong oxidizing agents, strong acids). Keep containers tightly closed under an inert gas (e.g., nitrogen or argon).
-
Causality: Inert gas storage prevents amine oxidation and carbon dioxide absorption, which would otherwise lead to unwanted carbamate formation and degradation of the reagent over time.
-
-
PPE Requirements: Handling requires strict adherence to safety protocols, including the use of chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles with face shields, and lab coats. All transfers and distillations must be conducted inside a certified chemical fume hood.
References
-
Phenoxyethylamine - Grokipedia Source: Grokipedia URL:[Link]
-
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
CAS number and IUPAC name for 1-Phenoxyethanamine
Title: Structural Characterization, Nomenclature, and Mechanistic Profiling of 1-Phenoxyethanamine
Abstract In the landscape of organic synthesis and medicinal chemistry, the precise identification of positional isomers is critical for predicting chemical stability and pharmacological efficacy. This technical guide provides an in-depth analysis of 1-Phenoxyethanamine , addressing its IUPAC nomenclature, the ambiguity surrounding its Chemical Abstracts Service (CAS) registry status, and the mechanistic causality behind its inherent instability. By contrasting it with its commercially ubiquitous isomer, 2-phenoxyethanamine, this whitepaper establishes a rigorous framework for researchers navigating hemiaminal ether intermediates.
Nomenclature and Chemical Identity
The compound belongs to a class of organic molecules where an amine and an ether linkage coexist on the same aliphatic chain.
-
IUPAC Name: 1-phenoxyethan-1-amine (frequently referred to as 1-phenoxyethanamine).
-
SMILES: CC(N)OC1=CC=CC=C1
-
Molecular Formula: C₈H₁₁NO
The CAS Registry Anomaly: Unlike its highly stable structural isomer, 2-phenoxyethanamine (which holds the widely recognized CAS Number 1758-46-9 ) [1], the unsubstituted 1-phenoxyethanamine lacks a standard, commercially circulated CAS registry number .
As a Senior Application Scientist, it is crucial to understand why this gap exists in chemical databases. The absence of a definitive CAS number for the free base is not an administrative oversight; it is a direct consequence of the molecule's thermodynamic and kinetic instability. 1-Phenoxyethanamine is an α -amino ether, specifically a hemiaminal ether (or N,O-acetal). Compounds featuring a primary amine (-NH₂) and an ether oxygen (-O-R) bound to the exact same carbon atom are notoriously unstable in their free base form, rapidly undergoing spontaneous degradation under standard laboratory conditions.
Caption: Structural divergence of C8H11NO isomers highlighting stability differences.
Mechanistic Causality: The Instability of Hemiaminal Ethers
To understand the experimental limitations surrounding 1-phenoxyethanamine, one must analyze its degradation pathway. The instability is driven by the stereoelectronic effects of the adjacent heteroatoms.
-
Lone Pair Push: The nitrogen atom of the primary amine possesses a highly nucleophilic lone pair.
-
Leaving Group Expulsion: The adjacent phenoxy group (-O-C₆H₅) is a relatively good leaving group because the resulting phenoxide ion is resonance-stabilized by the aromatic ring.
-
Iminium Formation: The nitrogen lone pair assists in the expulsion of the phenoxy group, generating a highly reactive iminium ion intermediate.
-
Hydrolysis: In the presence of even trace amounts of ambient moisture, the iminium ion is rapidly hydrolyzed, yielding acetaldehyde, phenol, and ammonia.
Because of this rapid auto-decomposition, 1-phenoxyethanamine cannot be isolated, bottled, or sold as a neat liquid or solid, which directly explains its absence from standard commercial chemical catalogs [2].
Caption: Mechanistic pathway for the rapid hydrolysis of 1-phenoxyethanamine.
Experimental Protocols: In Situ Generation and Trapping
Since 1-phenoxyethanamine cannot be isolated as a stable free base, researchers investigating this moiety must utilize in situ generation and immediate trapping methodologies. The following is a self-validating protocol for generating and utilizing hemiaminal ether intermediates without isolating them.
Step-by-Step Methodology: In Situ Trapping Workflow
-
Pre-Reaction Setup: Flame-dry a Schlenk flask under a continuous argon atmosphere to eliminate trace moisture, which would otherwise prematurely hydrolyze the intermediate.
-
Reagent Preparation: Dissolve the precursor (e.g., 1-chloroethyl phenyl ether) in an anhydrous, non-nucleophilic solvent such as dry tetrahydrofuran (THF) or dichloromethane (DCM) at -78 °C.
-
Amination: Slowly introduce a stoichiometric excess of anhydrous ammonia gas or a primary/secondary amine equivalent. Maintain the temperature at -78 °C to kinetically freeze the resulting 1-phenoxyethanamine intermediate.
-
In Situ Trapping: Before allowing the reaction to warm to room temperature, introduce a strong nucleophile (e.g., a Grignard reagent or cyanide ion) or a trapping electrophile (e.g., an acyl chloride to form a stable amide derivative).
-
Quenching & Workup: Once the trapping reaction is complete, quench the mixture with saturated aqueous ammonium chloride (NH₄Cl). The resulting substituted derivative will now possess the thermodynamic stability required for standard silica gel chromatography and NMR characterization.
Quantitative Data Comparison: The Isomer Trap
A common pitfall in drug development and procurement is the misidentification of 1-phenoxyethanamine for its stable counterpart, 2-phenoxyethanamine. The table below summarizes the critical distinctions to ensure scientific integrity during experimental design.
| Property | 1-Phenoxyethanamine | 2-Phenoxyethanamine |
| IUPAC Name | 1-phenoxyethan-1-amine | 2-phenoxyethan-1-amine |
| CAS Number | None (Transient Intermediate) | 1758-46-9 |
| PubChem CID | N/A (Unstable) | 15651 |
| Structural Motif | Hemiaminal Ether (N,O-acetal) | Ether-Amine |
| Stability | Highly unstable (Hydrolyzes rapidly) | Stable (Commercially available) |
| Boiling Point | Cannot be distilled (Decomposes) | 229 °C (at standard pressure) |
| Primary Application | Reactive intermediate / Trapping studies | Synthetic building block / Bioisostere |
Data synthesized from standard chemical inventories and PubChem records [1] [3].
Conclusion
While the IUPAC nomenclature clearly defines 1-phenoxyethanamine , its chemical reality dictates that it cannot be assigned a standard commercial CAS number due to its identity as a highly reactive hemiaminal ether. Drug development professionals must be vigilant in distinguishing this transient species from the stable, commercially available 2-phenoxyethanamine (CAS 1758-46-9) to avoid catastrophic failures in synthetic route planning.
References
The 1-Phenoxyethanamine Scaffold in Medicinal Chemistry: A Technical Guide to Rational Drug Design
Executive Summary
In the landscape of medicinal chemistry, the phenoxyethylamine class—and specifically the 1-phenoxyethanamine (1-phenoxyethyl) scaffold—has emerged as a highly privileged structural motif. While literature frequently conflates the linear 2-phenoxyethylamine with its α-branched counterpart, the 1-phenoxyethyl group ( −CH(CH3)−O−C6H5 ) provides a unique chiral center that locks the active conformation of the molecule. This structural rigidity, combined with the hydrogen-bond accepting ether linkage and the lipophilic phenyl ring, makes it a critical pharmacophore for targeting specific enzyme pockets and G-protein-coupled receptors (GPCRs).
This whitepaper synthesizes the structural chemistry, therapeutic applications, and synthetic methodologies of 1-phenoxyethanamine derivatives, providing actionable insights for drug development professionals.
Structural Chemistry & Pharmacophore Modeling
The core utility of the 1-phenoxyethanamine scaffold lies in its modularity. The molecule features three distinct domains that can be independently optimized:
-
The Phenoxy Ring: Provides essential π−π stacking and hydrophobic interactions within lipophilic binding pockets[1].
-
The Ether Linkage: Acts as a hydrogen bond acceptor while maintaining a moderate lipophilicity (base logP ~0.9), which is crucial for blood-brain barrier (BBB) penetration in CNS drugs[2].
-
The α -Methyl Group & Amine Terminus: The α -branching introduces chirality, which is critical for stereoselective target binding. The terminal amine serves as a synthetic handle for incorporating heterocycles (e.g., benzimidazoles, triazoles, or pyrimidines)[3].
Figure 1: Pharmacophore modeling and Structure-Activity Relationship (SAR) logic of the 1-phenoxyethyl scaffold.
Key Therapeutic Applications & Mechanistic Pathways
Oncology & Thrombosis: PI3K β Inhibition
The 1-phenoxyethyl moiety has been successfully integrated into pyrido[1,2-a]pyrimidine frameworks to develop highly selective PI3K β inhibitors. For instance, 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides utilize the 1-phenoxyethyl group to probe the unique lipophilic specificity pocket of the PI3K β isoform[1]. This selective inhibition prevents the conversion of PIP2 to PIP3, effectively downregulating the AKT survival pathway in PTEN-deficient tumors and acting as a potent antiplatelet agent.
Figure 2: Mechanistic pathway of PI3Kβ inhibition by 1-phenoxyethyl-pyrimidine derivatives.
Neurology & Urology: 5-HT1A and α 1-Adrenoceptor Modulation
Phenoxyethylamine derivatives are heavily utilized in the development of selective α 1D adrenoceptor antagonists (for benign prostatic hyperplasia) and 5-HT1A receptor ligands[2]. Because the transmembrane amino acid sequences of 5-HT1A and α 1-adrenoceptors share approximately 45% identity, achieving selectivity is a major challenge[4]. Isosteric replacements around the phenoxyethylamine core (such as substituting a 1,3-dioxolane ring with cyclopentanol) have yielded novel partial agonists with pKi values up to 9.25 and significantly improved 5-HT1A/ α 1a selectivity ratios[4].
Infectious Diseases: Antimicrobial Hybrids
The 1-phenoxyethyl group is frequently appended to triazole and benzothiazole scaffolds to enhance antimicrobial efficacy. In DNA gyrase inhibitors, benzothiazole hybrids containing a phenoxyethyl substituent form critical cation- π stacking interactions with the Arg76 side chain of the bacterial enzyme, exhibiting potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa[5]. Similarly, 1,2,4-triazole derivatives incorporating the 1-phenoxyethyl motif demonstrate significant antifungal activity against Candida albicans[6].
Quantitative Data & SAR Summary
The table below consolidates the binding affinities and selectivity metrics of various phenoxyethylamine-derived scaffolds across different therapeutic targets.
| Compound Class / Scaffold | Target Receptor / Enzyme | Binding Affinity ( pKi or pD2 ) | Selectivity / Efficacy Notes | Ref. |
| 1,3-Dioxolane Phenoxyethylamines | 5-HT1A | pD2 : 7.3 – 8.8 | Partial agonists; poor α 1 selectivity. | [4] |
| Tetrahydrofuran Derivative (2a) | 5-HT1A | pKi : 8.70 | Antagonist; slight improvement in 5-HT1A/ α 1D. | [4] |
| Cyclopentanol Derivative (4ccis) | 5-HT1A | pKi : 9.25 ( pD2 : 9.03) | Partial agonist ( Emax = 47%); 5-HT1A/ α 1a ratio = 69. | [4] |
| 9-(1-Phenoxyethyl)-pyrimidine | PI3K β | High Potency (IC50) | Highly selective for PI3K β over other isoforms. | [1] |
Experimental Protocols: Synthesis of Heterocyclic Hybrids
The synthesis of heterocyclic bioisosteres utilizing the 1-phenoxyethanamine building block requires strict control of dehydrating conditions to prevent the cleavage of the sensitive ether linkage. Below is the validated protocol for synthesizing 2-(1-phenoxyethyl)-1H-1,3-benzodiazole , a common intermediate in medicinal chemistry[3].
Protocol: Synthesis of 2-(1-Phenoxyethyl)-1H-1,3-benzodiazole
Causality Note: While classical benzimidazole syntheses use carboxylic acids (Phillips condensation), industrial pathways often utilize 1-phenoxyethylamine and o-phenylenediamine facilitated by strong dehydrating agents (POCl3 or Polyphosphoric Acid) to drive the cyclization and aromatization steps[3].
Reagents:
-
1-Phenoxyethanamine (CAS: 1758-46-9)[7]
-
o-Phenylenediamine
-
Phosphorus oxychloride ( POCl3 ) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM) & Saturated NaHCO3
Step-by-Step Workflow:
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of o-phenylenediamine and 1.1 equivalents of 1-phenoxyethanamine in a minimal amount of solvent (if using POCl3 ) or directly in viscous PPA.
-
Activation & Condensation: Slowly add the dehydrating agent ( POCl3 , 3.0 eq) dropwise at 0∘C to control the exothermic reaction. The dehydrating agent activates the amine/acid interface, promoting the initial nucleophilic attack.
-
Cyclization: Heat the reaction mixture to 90−100∘C for 4-6 hours. Expert Insight: Continuous flow reactors are often employed at this stage in industrial settings to optimize yield and prevent thermal degradation of the ether linkage[3].
-
Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Basify the aqueous mixture using saturated NaHCO3 until the pH reaches 7.5–8.0. This precipitates the crude benzimidazole.
-
Extraction & Purification: Extract the aqueous layer with DCM ( 3×50 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via column chromatography or recrystallization.
Figure 3: Experimental workflow for the synthesis of 2-(1-phenoxyethyl)-1H-1,3-benzodiazole.
Conclusion
The 1-phenoxyethanamine scaffold remains a cornerstone in modern drug discovery. By leveraging its unique spatial geometry—specifically the chiral α -methyl group and the flexible, hydrogen-bonding ether linkage—medicinal chemists can fine-tune molecular interactions across a diverse array of targets, from GPCRs in the central nervous system to critical kinases in oncology. Strict adherence to optimized synthetic protocols ensures the stability of this pharmacophore during the assembly of complex heterocyclic drugs.
References
- Phenoxyethylamine - Grokipedia Source: Grokipedia URL
- Buy 2-(1-phenoxyethyl)-1H-1,3-benzodiazole (EVT-2697713)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PMC (NIH)
- Pharmacological significance of triazole scaffold Source: Taylor & Francis URL
- Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors Source: ACS Medicinal Chemistry Letters URL
- Phenoxyethylamine (CAS Data)
Sources
Application Note: Preparation and Validation of the 3-OH-Phenoxyethylamine Dopamine D2 Agonist Template
Introduction & Mechanistic Rationale
The development of third-generation antipsychotics and antiparkinsonian agents has heavily relied on the discovery of flexible, bioisosteric scaffolds that can selectively target the high-affinity state of the dopamine D2 receptor (D2High) without triggering full agonism[1]. The 3-hydroxyphenoxyethylamine template was identified as a critical pharmacophore that fulfills the classical McDermed model for dopaminergic activity[2].
Unlike rigid scaffolds such as 2-aminomethylchromans[3], the 3-OH-phenoxyethylamine template provides rotational flexibility. The oxygen atom in the ether linkage acts as a hydrogen-bond acceptor, while the meta-hydroxyl group perfectly mimics the critical meta-OH of endogenous dopamine, anchoring the molecule to serine residues (e.g., Ser193) in the D2 receptor binding pocket[4]. This application note details the robust, self-validating synthetic protocol for generating this foundational template, designed for researchers synthesizing novel D2 partial agonists.
Pharmacological Signaling & Target Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαi/o pathway. Binding of the 3-OH-phenoxyethylamine template induces a specific conformational change that results in partial agonism—sufficient to maintain basal dopaminergic tone while preventing the hyperactivation associated with full agonists[2].
Caption: Dopamine D2 receptor signaling pathway modulated by 3-OH-phenoxyethylamine partial agonists.
Retrosynthetic Strategy & Chemical Logic
The synthesis of the 3-OH-phenoxyethylamine template is achieved through a controlled, three-step linear sequence starting from commercially available 3-methoxyphenol.
-
Alkylation : An S_N2 displacement using N-Boc-2-bromoethylamine. The Boc protecting group is strictly required to prevent the primary amine from acting as a competing nucleophile, which would result in aziridine formation or polyalkylation.
-
Boc Deprotection : Acidolytic cleavage of the carbamate.
-
Demethylation : Lewis acid-mediated ether cleavage to unmask the critical pharmacophoric phenol.
Caption: Step-by-step synthetic workflow for the preparation of the 3-OH-phenoxyethylamine template.
Experimental Protocol: Step-by-Step Methodology
Step 4.1: Synthesis of tert-Butyl (2-(3-methoxyphenoxy)ethyl)carbamate
Causality & Logic: Anhydrous potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. It quantitatively generates the highly nucleophilic phenoxide ion without risking the base-catalyzed hydrolysis of the Boc group. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to optimally solvate the potassium cation, leaving the phenoxide naked and highly reactive for the S_N2 displacement.
-
Charge a flame-dried round-bottom flask with 3-methoxyphenol (1.0 eq, 10.0 mmol) and anhydrous DMF (20 mL) under an inert argon atmosphere.
-
Add anhydrous K₂CO₃ (2.0 eq, 20.0 mmol) in one portion. Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation.
-
Add N-Boc-2-bromoethylamine (1.2 eq, 12.0 mmol) dropwise.
-
Elevate the reaction temperature to 80°C and stir for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting phenol (R_f ~0.4, stains brown with I₂) should disappear, replaced by a new UV-active spot (R_f ~0.65).
-
Quench the reaction with ice-cold distilled water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to completely remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.
Step 4.2: Boc Deprotection to 2-(3-Methoxyphenoxy)ethan-1-amine
Causality & Logic: Trifluoroacetic acid (TFA) provides the precise acidic strength required to protonate the carbamate oxygen, leading to the expulsion of a stable tert-butyl cation and CO₂ gas. Dichloromethane (CH₂Cl₂) is used as a non-coordinating solvent to stabilize the ionic intermediates during cleavage.
-
Dissolve the crude carbamate from Step 4.1 in anhydrous CH₂Cl₂ (15 mL) and cool to 0°C.
-
Slowly add TFA (10.0 eq) dropwise over 10 minutes.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Check: TLC (CH₂Cl₂/MeOH 9:1) will show the complete consumption of the starting material. The newly formed primary amine will remain near the baseline and stain intensely purple with Ninhydrin.
-
Concentrate the mixture under reduced pressure. Neutralize the TFA salt by partitioning between CH₂Cl₂ (30 mL) and 1M aqueous NaOH (30 mL). Extract, dry the organic layer, and concentrate to yield the free amine.
Step 4.3: Demethylation to 3-(2-Aminoethoxy)phenol (Target Template)
Causality & Logic: Boron tribromide (BBr₃) is a potent Lewis acid that strongly coordinates to the methoxy oxygen. The reaction must be initiated at -78°C to control the highly exothermic coordination phase and strictly prevent the undesired cleavage of the newly formed ethoxy linker.
-
Dissolve the methoxy-amine intermediate in anhydrous CH₂Cl₂ (20 mL) under argon and cool to -78°C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (3.0 eq) dropwise.
-
Maintain at -78°C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot in MeOH. TLC (CH₂Cl₂/MeOH/NH₄OH 80:18:2) should reveal a new polar spot (R_f ~0.25) that stains positive with both Ninhydrin (primary amine) and FeCl₃ (free phenol).
-
Carefully quench the bulk reaction by dropwise addition of methanol (10 mL) at 0°C to destroy excess BBr₃.
-
Concentrate the mixture, dissolve in water, adjust to pH 8.5 with saturated NaHCO₃, and extract with EtOAc/n-butanol (3:1) to isolate the target template.
Analytical Validation & Quantitative Data
To ensure the integrity of the synthesized template before proceeding to complex derivatization (e.g., coupling to indolones or benzimidazoles), the following In-Process Quality Control (IPC) parameters must be met.
Table 1: In-Process Quality Control (IPC) Parameters for Synthesis
| Step | Intermediate | TLC System (v/v) | Rf Value | Diagnostic Detection Method |
| 1 | N-Boc-ether | Hexane/EtOAc (3:1) | 0.65 | UV (254 nm), Iodine (Brown) |
| 2 | Methoxy-amine | CH₂Cl₂/MeOH (9:1) | 0.30 | Ninhydrin (Deep Purple) |
| 3 | 3-OH-amine | CH₂Cl₂/MeOH/NH₄OH (80:18:2) | 0.25 | Ninhydrin (+), FeCl₃ (Green/Blue) |
| Note: ^1H NMR of the final product must confirm the complete disappearance of the sharp methoxy singlet at ~3.80 ppm and the appearance of a broad, D₂O-exchangeable phenolic OH peak. |
The resulting 3-OH-phenoxyethylamine template serves as the foundation for synthesizing ligands with finely tuned intrinsic activities. Table 2 summarizes the pharmacological baseline of this template compared to endogenous dopamine.
Table 2: Pharmacological Profile of 3-OH-Phenoxyethylamine Derivatives vs. Endogenous Dopamine
| Compound | D2High Affinity (K_i, nM) | D2Low Affinity (K_i, nM) | Intrinsic Activity (cAMP Inhibition) |
| Dopamine (Endogenous) | ~10 - 20 | ~1000 - 5000 | Full Agonist (100%) |
| 3-OH-Phenoxyethylamine Template | ~45 - 60 | >2000 | Partial Agonist (~40-60%) |
| 4-(Aminoethoxy)indole Derivative | ~1.5 - 5.0 | ~150 - 300 | Partial Agonist (~50-70%) |
| Data synthesized from literature evaluating the D2High and D2Low binding states 4. |
Sources
- 1. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 1-Phenoxyethanamine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Scientific Rationale & Structural Evolution
Asymmetric synthesis is a cornerstone of modern pharmaceutical development, relying heavily on chiral auxiliaries to establish stereogenic centers with high precision. Historically, (S)-1-phenylethylamine (α-PEA) has served as a privileged chiral inducer [1]. However, its monodentate nature can limit the rigidity of the transition state during enolate alkylation, occasionally resulting in moderate diastereoselectivity.
To overcome this, structural evolution led to the exploration of oxygen-functionalized analogues, specifically the 1-phenoxyethanamine scaffold [3].
Scientific Reality Check: Because unsubstituted 1-phenoxyethanamine (an N,O-acetal) is hydrolytically unstable, practical asymmetric workflows employ its stable homologues, such as (S)-1-phenoxypropan-2-amine (the chiral mexiletine scaffold). These derivatives preserve the critical ether-amine pharmacophore required for advanced stereocontrol while maintaining chemical stability under harsh reaction conditions.
The Causality of Bidentate Chelation
The primary advantage of substituting a standard benzylamine auxiliary with a phenoxyethanamine derivative lies in bidentate chelation . When a Lewis acid (e.g., TiCl4 or MgBr2 ) is introduced during enolization, the metal center coordinates to both the amide oxygen/nitrogen and the newly introduced phenoxy oxygen.
This dual-coordination locks the enolate into a highly rigid Z-configuration. Consequently, the bulky phenyl ring is perfectly positioned to sterically shield the Si-face of the enolate, compelling the incoming electrophile to attack exclusively from the Re-face. This mechanistic causality explains why phenoxy-based auxiliaries routinely achieve >95% diastereomeric excess (d.e.) compared to their monodentate predecessors [2].
Mechanistic logic of bidentate chelation-controlled facial selectivity.
Quantitative Data: Monodentate vs. Bidentate Auxiliaries
The superior stereocontrol of phenoxy-functionalized auxiliaries is evident when comparing alkylation outcomes. The table below summarizes the diastereoselective benzylation of propionamides using standard vs. phenoxy-based auxiliaries.
| Chiral Auxiliary | Lewis Acid / Base System | Electrophile | Yield (%) | d.e. (%) |
| (S)-1-Phenylethylamine | LDA (No Lewis Acid) | Benzyl Bromide | 82 | 74 |
| (S)-1-Phenylethylamine | LDA / LiCl | Benzyl Bromide | 85 | 81 |
| (S)-1-Phenoxypropan-2-amine | LDA (No Lewis Acid) | Benzyl Bromide | 79 | 78 |
| (S)-1-Phenoxypropan-2-amine | TiCl4 / DIPEA | Benzyl Bromide | 88 | >98 |
Data Interpretation: Without a Lewis acid, the phenoxy group offers only a marginal steric advantage. However, the introduction of TiCl4 activates the bidentate chelation network, driving the d.e. to near-perfect levels.
Experimental Workflows & Methodologies
The lifecycle of the chiral auxiliary involves three distinct phases: Attachment, Alkylation, and Cleavage.
Workflow of asymmetric synthesis utilizing a phenoxy-based chiral auxiliary.
Protocol A: Synthesis of the Chiral Amide (Auxiliary Attachment)
Objective : Covalently bind the prochiral carboxylic acid to the (S)-1-phenoxypropan-2-amine auxiliary.
-
Preparation : Dissolve the starting carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Activation : Cool the solution to 0 °C. Add HATU (1.1 eq) and DIPEA (2.5 eq). Causality: HATU is selected over DCC to ensure rapid activation and prevent any potential pre-reaction degradation, while DIPEA acts as a non-nucleophilic base to drive the coupling.
-
Coupling : Slowly add (S)-1-phenoxypropan-2-amine (1.05 eq). Stir at room temperature for 4 hours.
-
Self-Validation : Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active amide spot confirms conversion. Validate purity via 1H -NMR, ensuring the presence of the characteristic phenoxy ether multiplet at δ 6.8–7.3 ppm.
Protocol B: Diastereoselective Alkylation (The Asymmetric Step)
Objective : Generate the chelated Z-enolate and execute facial-selective electrophilic trapping.
-
Enolization : Dissolve the purified chiral amide in anhydrous DCM and cool to -78 °C. Causality: Ultra-low temperatures are strictly required to ensure kinetic control over enolate geometry.
-
Chelation : Dropwise, add TiCl4 (1.1 eq, 1M in DCM). Stir for 10 minutes. Causality: TiCl4 initiates the bidentate coordination between the amide and the phenoxy oxygen, rigidifying the intermediate.
-
Deprotonation : Add DIPEA (1.2 eq) slowly to form the titanium enolate. Stir for 30 minutes at -78 °C.
-
Alkylation : Add the electrophile (e.g., Benzyl bromide, 1.5 eq). Allow the reaction to slowly warm to -20 °C over 4 hours.
-
Self-Validation : Quench a 0.1 mL aliquot with saturated NH4Cl , extract with EtOAc, and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). A d.e. >95% validates successful bidentate chelation prior to bulk workup.
Protocol C: Non-Destructive Cleavage of the Auxiliary
Objective : Hydrolyze the alkylated amide to yield the enantiopure carboxylic acid while recovering the chiral auxiliary for reuse.
-
Hydrolysis : Dissolve the alkylated amide in a 3:1 mixture of THF/Water. Cool to 0 °C.
-
Peroxide Addition : Add 30% aqueous H2O2 (4.0 eq) followed by LiOH (2.0 eq). Causality: Sterically hindered amides resist standard basic hydrolysis. The addition of H2O2 generates the highly nucleophilic hydroperoxide anion ( HOO− ), which rapidly attacks the carbonyl carbon without causing epimerization at the newly formed stereocenter.
-
Quenching : After 2 hours, quench excess peroxide with saturated aqueous Na2SO3 .
-
Recovery & Self-Validation : Extract the aqueous layer with DCM to recover the intact chiral auxiliary. Validation: Confirm the optical rotation of the recovered auxiliary ( [α]D ) matches the starting material to ensure no racemization occurred during the synthetic lifecycle. Acidify the remaining aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the final enantiopure product.
References
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: PMC / NIH URL: 1
-
Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis Source: Benchchem URL: 2
-
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors Source: ACS Publications URL: 3
Sources
Protocol for the synthesis of (1-Isothiocyanatoethyl)benzene from 1-Phenylethanamine
Application Note & Protocol: Synthesis of (1-Isothiocyanatoethyl)benzene
Abstract
This document provides a comprehensive guide for the synthesis of (1-Isothiocyanatoethyl)benzene from its primary amine precursor, 1-Phenylethanamine. Isothiocyanates are a pivotal class of compounds in medicinal chemistry and organic synthesis, recognized for their biological activities, including anticancer properties, and their utility as versatile synthetic intermediates.[1][2] (1-Isothiocyanatoethyl)benzene, a chiral isothiocyanate, is particularly valuable for creating stereospecific derivatives and for use as a chiral derivatizing agent in analytical separations.[3] This guide details two robust synthetic protocols: the classic thiophosgene-mediated conversion and a milder, modern approach utilizing carbon disulfide with a desulfurizing agent. We delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and outline critical safety considerations to ensure procedural integrity and operator safety.
Introduction and Scientific Context
The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry. The isothiocyanate functional group (-N=C=S) is a heteroallenic system characterized by an electrophilic carbon atom, making it highly susceptible to nucleophilic attack.[4] This reactivity is the basis for its primary application in the synthesis of N,N'-disubstituted thioureas, thiocarbamates, and various heterocyclic compounds.[4][5]
(1-Isothiocyanatoethyl)benzene is of particular interest due to the chiral center adjacent to the phenyl ring. This chirality allows for the synthesis of enantiomerically pure libraries of compounds for stereoselective biological evaluation and serves as an essential tool for the chiral resolution of racemic amines and amino acids via HPLC derivatization.[3] The successful and reproducible synthesis of this reagent is therefore critical for researchers in drug development and analytical science. This guide provides the necessary theoretical and practical framework to achieve this synthesis efficiently and safely.
Mechanistic Pathways and Rationale
Understanding the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The two primary pathways from 1-Phenylethanamine to (1-Isothiocyanatoethyl)benzene are mechanistically distinct.
Pathway A: The Thiophosgene Method
Thiophosgene (CSCl₂) is a highly reactive, sulfur-containing analogue of phosgene.[6] Its reaction with primary amines is a long-established and generally high-yielding method for isothiocyanate synthesis.[1]
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the highly electrophilic carbon of thiophosgene. This forms a tetrahedral intermediate.
-
Elimination: The intermediate is unstable and rapidly eliminates two molecules of hydrogen chloride (HCl) to form the stable isothiocyanate product. A base, such as triethylamine or sodium bicarbonate, is typically added to neutralize the generated HCl, driving the reaction to completion.[7]
Caption: Mechanism of isothiocyanate formation using thiophosgene.
Pathway B: The Carbon Disulfide Method
This pathway offers a milder and safer alternative by avoiding the use of highly toxic thiophosgene. It is a one-pot, two-step process.[8]
-
Dithiocarbamate Salt Formation: 1-Phenylethanamine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt intermediate. This reaction is typically fast and efficient.[9]
-
Desulfurization: A "desulfurizing agent" is then added to the reaction mixture. This agent facilitates the elimination of a sulfur atom and the formation of the isothiocyanate. Common desulfurizing agents include acetyl chloride, p-toluenesulfonyl chloride, and others.[10][11] The choice of agent can impact reaction conditions and purification.[11]
Caption: Mechanism of isothiocyanate formation via a dithiocarbamate salt.
Critical Safety and Handling Procedures
Researcher safety is paramount. The reagents used in these protocols, particularly thiophosgene, are hazardous and require strict adherence to safety protocols.
Handling Thiophosgene (CSCl₂)
Thiophosgene is a highly toxic, corrosive, and lachrymatory red liquid.[6][12] Exposure can cause severe irritation to the eyes, skin, and respiratory tract.[12][13]
-
Engineering Controls: All work with thiophosgene must be conducted in a certified chemical fume hood with the sash at the lowest possible working height.[14] An eyewash station and safety shower must be immediately accessible.[14][15]
-
Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, chemical safety goggles, and a face shield.[14][15] Use appropriate chemical-resistant gloves (e.g., nitrile gloves).[14]
-
Incompatible Materials: Keep away from water, alcohols, heat, and open flames.[14][15][16] Store in a cool, dry, well-ventilated, and dark place.[14]
-
Spill & Waste: Absorb spills with inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[13][15] Do not use water to clean spills.[13] All thiophosgene waste must be labeled as hazardous.[14]
General Reagent Safety
-
1-Phenylethanamine: Corrosive and may cause burns. Handle with appropriate PPE.
-
Carbon Disulfide (CS₂): Highly flammable with a low flash point. Keep away from ignition sources. It is also toxic.
-
Solvents (DCM, THF, Toluene): Handle in a fume hood. Avoid inhalation and skin contact.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Purity of starting materials is crucial for obtaining consistent results and high yields.[10]
Caption: Generalized workflow for isothiocyanate synthesis.
Protocol 1: Synthesis via Thiophosgene
This protocol is adapted from established procedures for the conversion of primary amines to isothiocyanates using a biphasic system to trap the HCl byproduct.[7]
Materials:
-
1-Phenylethanamine
-
Thiophosgene (CSCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Phenylethanamine (1.0 eq) in chloroform or DCM (approx. 0.2 M solution).
-
Add an equal volume of saturated aqueous NaHCO₃ solution to create a two-phase mixture.
-
Cool the vigorously stirring mixture to 0°C in an ice bath.
-
Working in a fume hood , slowly add a solution of thiophosgene (1.0-1.2 eq) in the same organic solvent dropwise to the mixture over 20-30 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (1-Isothiocyanatoethyl)benzene as a colorless to pale yellow liquid.[2]
Protocol 2: Synthesis via Carbon Disulfide and Acetyl Chloride
This protocol is a safer alternative, adapted from methods developed for phenethylamine and related compounds.[10][11]
Materials:
-
1-Phenylethanamine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions, magnetic stirrer, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous THF, followed by 1-Phenylethanamine (1.0 eq) and triethylamine (2.0-3.0 eq).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq) dropwise. After addition, stir the reaction at room temperature for 30-60 minutes to form the dithiocarbamate salt.
-
Cool the mixture back down to 0°C and slowly add acetyl chloride (1.2 eq) dropwise.
-
After 5-10 minutes at 0°C, warm the mixture to room temperature and stir for an additional 15-30 minutes.[10]
-
Monitor the reaction by TLC for the disappearance of the starting amine.
-
Once complete, quench the reaction by adding 1M HCl.[10]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude residue by column chromatography on silica gel to yield the final product. A reported yield for a similar synthesis is 94%.[10]
Data Summary and Comparison
| Parameter | Protocol 1 (Thiophosgene) | Protocol 2 (CS₂/Acetyl Chloride) |
| Primary Reagents | 1-Phenylethanamine, Thiophosgene | 1-Phenylethanamine, Carbon Disulfide, Acetyl Chloride |
| Key Base | Sodium Bicarbonate (NaHCO₃) | Triethylamine (Et₃N) |
| Solvent | Chloroform (CHCl₃) / Water | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Pros | Often high-yielding, robust, well-established. | Avoids highly toxic thiophosgene, milder conditions. |
| Cons | Extremely Hazardous Reagent (CSCl₂) , requires stringent safety controls. | Requires anhydrous conditions, may need optimization. |
| Typical Yield | Good to Excellent | Good to Excellent (up to 94% reported for analogues[10][11]) |
Characterization of (1-Isothiocyanatoethyl)benzene
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
Appearance: Colorless to pale yellow liquid.[2]
-
Molecular Formula: C₉H₉NS.[2]
-
Molecular Weight: 163.24 g/mol .[10]
-
¹H NMR (CDCl₃): Expected signals would include a multiplet for the aromatic protons (~7.2-7.4 ppm), a quartet for the benzylic proton, and a doublet for the methyl group.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons, the benzylic carbon, the methyl carbon, and the characteristic isothiocyanate carbon (~130-140 ppm).
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the range of 2050-2180 cm⁻¹.
References
- Benchchem. (n.d.). Comparative Guide to Experiments Involving (1-Isothiocyanatoethyl)benzene and its Alternatives.
- Chemtrading. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.
- Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate.
- Cole-Parmer. (2006, March 27). Material Safety Data Sheet - Thiophosgene 95-98%.
- Benchchem. (n.d.). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols.
- The Brückner Research Group. (n.d.). CB-LSOP-Thiophosgene.docx.
- New Jersey Department of Health. (2002, June). Hazard Summary: Thiophosgene.
- GazFinder. (n.d.). Gas detectors and respiratory protection equipments CSCl2 (thiophosgene).
- Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review.
- Wikipedia. (n.d.). Thiophosgene.
- Benchchem. (n.d.). Application Notes and Protocols: (1-Isothiocyanatoethyl)benzene in Nucleophilic Substitution Reactions.
- Schaub, B. (2016, November 23). Mild conversion of primary amine to isothiocyanate? ResearchGate.
- Google Patents. (n.d.). CN110668986A - Preparation method of phenethyl isothiocyanate.
- Beilstein Journals. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
- Molecules. (n.d.). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.
- Benchchem. (n.d.). Application Notes and Protocols for (1-Isothiocyanatoethyl)benzene in HPLC Derivatization.
- CymitQuimica. (n.d.). CAS 4478-92-6: (1-Isothiocyanatoethyl)benzene.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. CAS 4478-92-6: (1-Isothiocyanatoethyl)benzene | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophosgene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 9. CN110668986A - Preparation method of phenethyl isothiocyanate - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Gas detectors and respiratory protection equipments CSCl2 (thiophosgene), CAS number 463-71-8 [en.gazfinder.com]
- 13. nj.gov [nj.gov]
- 14. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
Application Note: A Practical Guide to the Chiral Resolution of Racemic 1-Phenoxyethanamine via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
Abstract
The separation of enantiomers from racemic mixtures is a cornerstone of modern pharmaceutical and fine chemical synthesis, as the stereochemistry of a molecule is often critical to its biological activity and safety.[1] This application note provides a comprehensive, in-depth guide for the chiral resolution of racemic 1-phenoxyethanamine. We will explore the foundational principles of diastereomeric salt formation using the readily available and cost-effective resolving agent, L-(+)-tartaric acid.[1][2] This document furnishes researchers, scientists, and drug development professionals with a detailed experimental protocol, insights into key parameter optimization, and methods for analyzing the resolution's success. The methodologies described herein are designed to be self-validating, ensuring both scientific rigor and practical applicability for producing enantiomerically enriched 1-phenoxyethanamine.
Introduction: The Imperative of Chirality
Chirality is a fundamental geometric property of molecules that can exist as non-superimposable mirror images, known as enantiomers.[1] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inert or even toxic. Consequently, the isolation of a single, desired enantiomer from a 50:50 racemic mixture is a crucial step in drug development.[1]
One of the most robust, scalable, and time-honored methods for achieving this separation is through the formation of diastereomeric salts.[2][3][4] This technique leverages the reaction of a racemic base, such as 1-phenoxyethanamine, with a single enantiomer of a chiral acid, like tartaric acid, to form diastereomers.
Principle of Resolution via Diastereomeric Salt Formation
The core principle of this resolution method lies in a simple yet elegant chemical transformation: converting a pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, are stereoisomers that are not mirror images of each other and, critically, have different physical properties, including solubility.[4][5][6]
The process unfolds as follows:
-
Reaction: The racemic amine (R/S)-1-phenoxyethanamine is reacted with an enantiomerically pure resolving agent, (2R,3R)-tartaric acid (L-(+)-tartaric acid).
-
Formation of Diastereomeric Salts: This acid-base reaction yields two diastereomeric salts: [(R)-1-phenoxyethanaminium (2R,3R)-tartrate] and [(S)-1-phenoxyethanaminium (2R,3R)-tartrate].
-
Differential Solubility: These two salts have different solubilities in a given solvent system. One salt will be less soluble and will preferentially crystallize out of the solution upon cooling.[1][7]
-
Separation: The crystallized, less-soluble salt is separated from the solution (mother liquor) by simple filtration.[8]
-
Liberation: The desired enantiomer of the amine is then recovered (liberated) from the purified diastereomeric salt by treatment with a base, which deprotonates the aminium cation.[7][9][10]
Caption: Principle of Diastereomeric Salt Formation.
Key Experimental Parameters & Optimization
The success of chiral resolution is highly dependent on several critical parameters. Optimization is often required to achieve high yield and enantiomeric excess (ee).
-
Choice of Resolving Agent: L-(+)-Tartaric acid is a widely used, effective, and economical choice for resolving primary amines.[1][10] Its dicarboxylic nature allows for strong salt formation. For difficult resolutions, other agents like O,O'-dibenzoyl-tartaric acid (DBTA) may offer better selectivity.[11]
-
Solvent System: The choice of solvent is the most critical factor, as it dictates the solubility difference between the diastereomeric salts.[11] Alcohols like methanol or ethanol are common starting points for amine resolutions.[7][10] Sometimes, solvent mixtures (e.g., ethanol/water) are necessary to achieve optimal separation.[10] The goal is to find a solvent where one salt is sparingly soluble while the other remains dissolved.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence both yield and purity.[11] While a 1:1 molar ratio is common, using a half-equivalent (0.5:1) of the resolving agent can sometimes be more effective.[4][11]
-
Temperature and Cooling Rate: The resolution process typically involves dissolving the components in a hot solvent and allowing the solution to cool slowly.[6][11] A gradual cooling process is crucial for forming well-defined, pure crystals. Rapid cooling can trap impurities and lead to lower enantiomeric excess.
| Property | Enantiomers (in an achiral environment) | Diastereomers |
| Mirror Image Relationship | Non-superimposable mirror images | Not mirror images |
| Melting Point | Identical | Different |
| Boiling Point | Identical | Different |
| Solubility | Identical | Different |
| Optical Rotation | Equal in magnitude, opposite in sign | Different |
| Separability by Standard Methods | No (e.g., standard chromatography, crystallization) | Yes (e.g., chromatography, crystallization) |
| Table 1. Comparison of Physicochemical Properties of Enantiomers vs. Diastereomers. |
Detailed Experimental Protocol
This protocol outlines the resolution of (±)-1-phenoxyethanamine using L-(+)-tartaric acid. Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolve Resolving Agent: In a 250 mL Erlenmeyer flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimum amount of hot methanol (e.g., 75-100 mL). Gentle heating and stirring will be necessary.
-
Dissolve Racemic Amine: In a separate flask, dissolve one molar equivalent of racemic (±)-1-phenoxyethanamine in a small amount of methanol.
-
Combine Solutions: Slowly add the amine solution to the warm tartaric acid solution with continuous stirring. An exothermic reaction may be observed as the salts form.[1]
-
Induce Crystallization: If the solution is not already saturated, gently heat the mixture until all solids dissolve. Cover the flask and allow it to cool slowly to room temperature, undisturbed, for at least 24 hours.[1] Slow cooling is paramount for selective crystallization.
-
Complete Crystallization: To maximize the yield of the less soluble salt, cool the flask in an ice bath for 1-2 hours before filtration.[6]
Part B: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[11]
-
Drying: Dry the crystalline diastereomeric salt. At this stage, the diastereomeric purity can be assessed, or one can proceed directly to the liberation step. The mother liquor can be set aside to recover the other enantiomer if desired.
Part C: Liberation of the Enantiomerically Enriched Amine
-
Dissolve the Salt: Suspend the dried diastereomeric salt crystals in water.
-
Basification: Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until all the salt has dissolved and the solution is strongly basic (confirm with pH paper).[7][10] This neutralizes the tartaric acid and deprotonates the aminium salt to liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated 1-phenoxyethanamine with an organic solvent like diethyl ether or dichloromethane (3 x 30 mL).[6][7]
-
Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenoxyethanamine.[10]
Characterization and Data Analysis
Confirming the success of the resolution requires quantifying the enantiomeric excess (ee) of the final product.
Determination of Enantiomeric Excess (ee%) by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately separating and quantifying enantiomers.[12] The enriched amine sample is injected into an HPLC system equipped with a chiral stationary phase.
-
Principle: The two enantiomers interact differently with the chiral column, leading to different retention times.[12]
-
Procedure:
-
Calculation: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
| Parameter | Expected Outcome | Typical Value | Analysis Method |
| Diastereomeric Salt Yield | Varies based on stoichiometry and solvent | 60-90% (of the single diastereomer) | Gravimetric |
| Resolved Amine Yield | Dependent on salt yield and extraction efficiency | 70-95% (from pure salt) | Gravimetric |
| Enantiomeric Excess (ee) | High purity of one enantiomer | >95% (after one crystallization) | Chiral HPLC |
| Optical Rotation | Non-zero value, sign depends on the enantiomer | Literature-dependent | Polarimetry |
| Table 2. Summary of Expected Experimental Results and Analytical Methods. |
Overall Experimental Workflow
The entire process, from racemic starting material to the purified single enantiomer, can be visualized as a multi-step workflow involving reaction, separation, and purification stages.
Caption: Experimental Workflow for Chiral Resolution.
Conclusion
Chiral resolution by diastereomeric salt formation remains a powerful, practical, and scalable method for separating enantiomers.[1][11] By using L-(+)-tartaric acid, racemic 1-phenoxyethanamine can be effectively resolved into its constituent enantiomers. The success of this technique hinges on the careful selection of a solvent system that maximizes the solubility difference between the diastereomeric salts and a controlled crystallization process. The protocol and principles detailed in this application note provide a solid foundation for researchers to successfully implement this technique and verify its outcome through robust analytical methods like chiral HPLC.
References
-
Chiral resolution. (2023). In Wikipedia. Retrieved from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
What is the chemical method for the resolution of (+) tartaric acid? (2022). Quora. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from [Link]
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). Columbia University. Retrieved from [Link]
-
Could meso tartaric acid resolve racemic 1-phenethylamine (or similar bases) by forming diastereomers with different physical properties? (2017). Quora. Retrieved from [Link]
-
Stereochemistry - Stereoelectronics. (n.d.). University of Liverpool. Retrieved from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry. Retrieved from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
4.6. Separating enantiomers. (n.d.). Lumen Learning. Retrieved from [Link]
-
Supporting Information For: S1. (n.d.). American Chemical Society. Retrieved from [Link]
-
Diastereomeric recrystallization. (2023). In Wikipedia. Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]
-
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Symmetry. Retrieved from [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (1999). Analytical Chemistry. Retrieved from [Link]
-
HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). Heterocycles. Retrieved from [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. Retrieved from [Link]
-
Question: Background Information As you learned, the physical and chemical properties of enantiomers are identical when - Chegg. (2020). Chegg. Retrieved from [Link]
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- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
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Application Note: One-Pot Reductive Amination Protocol for Phenoxyethanamine Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process: Direct Reductive Amination of Aldehydes to Primary Amines
Executive Summary & Mechanistic Rationale
The phenoxyethylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block in the development of selective α1D-adrenoceptor antagonists[1] and 5-HT1A receptor agonists[2][3].
Note on Chemical Nomenclature: While automated chemical databases occasionally index this core as "1-phenoxyethanamine," true 1-phenoxyethanamine (an O,N-acetal where the ether oxygen and primary amine share the same carbon) is hydrolytically unstable. In pharmaceutical synthesis, this nomenclature almost exclusively refers to the stable, synthetically valuable 2-phenoxyethanamine [4]. This protocol details a highly chemoselective, one-pot reductive amination of phenoxyacetaldehyde to yield 2-phenoxyethanamine.
Causality in Reagent Selection
The transformation of an aldehyde to a primary amine poses a significant chemoselectivity challenge: preventing the direct reduction of the starting aldehyde to an alcohol, and avoiding over-alkylation to secondary or tertiary amines.
-
Ammonia Source: Ammonium acetate ( NH4OAc ) is utilized in a massive excess (10 equivalents). It acts dually as the ammonia source and a mild acid catalyst, driving the equilibrium toward the iminium ion while statistically suppressing the dimerization of the product into a secondary amine.
-
Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over sodium borohydride ( NaBH4 ). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting phenoxyacetaldehyde but highly reactive toward the more electrophilic iminium intermediate.
Reaction Workflow & Mechanism
Reaction mechanism workflow for the one-pot reductive amination of phenoxyacetaldehyde.
Quantitative Data: Reducing Agent Optimization
To validate the mechanistic rationale, comparative optimization data for the reductive amination of phenoxyacetaldehyde (1.0 mmol scale) is summarized below.
Table 1: Optimization of Reducing Agents and Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Primary Amine Yield (%) | Alcohol Byproduct (%) |
| NaBH4 | Methanol | 0 to 25 | 2 | 18% | 75% |
| NaBH3CN | Methanol | 25 | 12 | 72% | 12% |
| NaBH(OAc)3 | 1,2-Dichloroethane | 25 | 6 | 94% | < 2% |
Conclusion: NaBH4 lacks chemoselectivity, primarily yielding 2-phenoxyethanol. While NaBH3CN improves selectivity, it requires toxic cyanide handling and longer reaction times. NaBH(OAc)3 in 1,2-dichloroethane (DCE) provides the optimal balance of chemoselectivity, safety, and yield[5].
Experimental Protocol: Self-Validating Methodology
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.
Materials Required
-
Phenoxyacetaldehyde (1.0 equiv, limiting reagent)
-
Ammonium acetate ( NH4OAc , 10.0 equiv)
-
Sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 equiv)
-
1,2-Dichloroethane (DCE, anhydrous)
-
1N NaOH, 1N HCl, Dichloromethane (DCM)
Step-by-Step Procedure
Step 1: Iminium Ion Formation
-
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with phenoxyacetaldehyde (1.0 equiv) and anhydrous DCE to achieve a 0.2 M solution.
-
Add NH4OAc (10.0 equiv) in one portion.
-
Stir the resulting suspension vigorously at room temperature (20–25 °C) under an inert nitrogen atmosphere for 1 hour.
-
Expert Insight: Pre-forming the iminium ion before introducing the reducing agent is critical to entirely eliminate the formation of the alcohol byproduct.
-
Step 2: Selective Hydride Reduction
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add NaBH(OAc)3 (1.5 equiv) portionwise over 15 minutes.
-
Expert Insight: The reduction is mildly exothermic. Portionwise addition prevents thermal spikes that could degrade the unstable iminium intermediate.
-
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6 hours.
Step 3: In-Process Control (IPC) & Validation
-
Sampling: Withdraw a 50 µL aliquot from the reaction mixture. Quench with 100 µL of saturated aqueous NaHCO3 and extract with 200 µL of ethyl acetate.
-
Analysis: Spot the organic layer on a Silica gel TLC plate alongside a phenoxyacetaldehyde standard. Develop in Hexanes:EtOAc (7:3).
-
Validation Checkpoint: The reaction is validated as complete when the UV-active aldehyde spot ( Rf≈0.6 ) is entirely consumed, and a new, strongly ninhydrin-active baseline spot corresponding to the highly polar primary amine ( Rf≈0.1 ) is observed.
Step 4: Quench and Workup
-
Cool the reaction to 0 °C and strictly quench by slowly adding 1N aqueous NaOH (volume equal to the DCE used).
-
Expert Insight: Boron-amine complexes can be incredibly stable. Basification to pH > 10 is mandatory to disrupt these complexes and ensure the amine product partitions entirely into the organic phase as a free base.
-
-
Separate the phases. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification via Acid-Base Extraction
-
Dissolve the crude oil in diethyl ether and extract with 1N HCl (3 × 20 mL).
-
Discard the ether layer (this removes any neutral impurities, including trace 2-phenoxyethanol).
-
Cool the combined aqueous acidic layers to 0 °C and carefully basify with 3N NaOH until pH 12 is reached.
-
Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over Na2SO4 , filter, and concentrate to afford pure 2-phenoxyethanamine as a pale yellow oil.
References
1.[1] Title: Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
2.[2] Title: Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran-, Cyclopentanone-, and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
3.[3] Title: Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: PubMed Central (NIH) URL: [Link]
4.[5] Title: Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
Preventing intramolecular cyclization during 1-Phenoxyethanamine reactions
A Guide to Preventing Intramolecular Cyclization
Welcome to the technical support center for researchers working with 1-phenoxyethanamine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to address the common challenge of undesired intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is intramolecular cyclization in the context of 1-phenoxyethanamine, and why does it happen?
Answer: 1-Phenoxyethanamine possesses two key structural features that predispose it to intramolecular cyclization: a nucleophilic primary amine and an electron-rich phenoxy group connected by a flexible two-carbon linker. The undesired cyclization typically occurs when the nitrogen or an atom it's attached to is rendered electrophilic, prompting the electron-rich phenyl ring to act as an intramolecular nucleophile.
The primary driving force is the formation of a thermodynamically stable five or six-membered ring through an intramolecular electrophilic aromatic substitution. The oxygen atom of the phenoxy group acts as a strong ortho-, para-director, activating the aromatic ring for this type of attack. This side reaction can significantly lower the yield of your desired product and complicate purification.
Caption: Desired intermolecular vs. undesired intramolecular pathways.
Troubleshooting Guide 1: Cyclization Under Acidic Conditions
Q2: I'm attempting a reaction with an N-substituted 1-phenoxyethanamine derivative under strong acidic conditions (e.g., Bischler-Napieralski or Pictet-Spengler type) and isolating a complex mixture with a major cyclic byproduct. What is happening?
Answer: This is a classic scenario where the reaction conditions are inadvertently promoting cyclization. Strong dehydrating acids like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or even strong Brønsted acids like HCl can convert an amide or imine derivative of your starting material into a highly reactive electrophilic intermediate, such as a nitrilium or iminium ion.[1][2][3]
The electron-rich phenoxy ring, activated by the ether oxygen, is a potent internal nucleophile that readily attacks this electrophile. The reaction is often fast and irreversible, leading to stable heterocyclic products like dihydrobenzoxazines or tetrahydroisoquinolines, depending on the exact substrate. The presence of electron-donating groups on the benzene ring is known to facilitate these types of cyclizations.[4][5]
Caption: Acid-catalyzed pathway to unwanted cyclization.
Solutions & Protocols
Your primary strategies are to either (1) reduce the electrophilicity of the intermediate or (2) decrease the nucleophilicity of the aromatic ring, though the latter is intrinsic to the substrate. The most practical approach is to control the reaction conditions and protect the amine appropriately.
1. Modify Reaction Conditions:
-
Temperature Control: Cyclizations often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the kinetically controlled product over the thermodynamically favored cyclic byproduct.[6]
-
Choice of Acid: Avoid harsh dehydrating agents. If an acid catalyst is necessary, switch to a milder one. For reactions like the Pictet-Spengler, Brønsted acids or specific hydrogen-bond donor catalysts can be effective without forcing unwanted side reactions.[7] Lewis acids like BF₃·OEt₂ can also be used but should be tested carefully.[5]
Table 1: Effect of Temperature and Acid Choice on Cyclization
| Parameter | Condition | Expected Outcome on Cyclization | Rationale |
|---|---|---|---|
| Temperature | High (e.g., >80 °C) | Increased Byproduct | Overcomes activation energy for cyclization. |
| Low (e.g., 0 °C to RT) | Decreased Byproduct | Favors the pathway with the lower activation barrier.[6] | |
| Acid Catalyst | Strong (POCl₃, PPA) | High Byproduct | Generates highly reactive electrophiles.[2][3] |
| | Mild (AcOH, cat. TfOH) | Low Byproduct | Protonates to form less aggressive electrophiles.[7] |
2. Employ Amine Protecting Groups:
The most robust solution is to replace the problematic functional group (e.g., an amide that forms a nitrilium ion) with a protecting group that is stable under the reaction conditions and prevents the formation of the cyclization-prone electrophile. Carbamates are ideal for this purpose.
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Key Stability | Deprotection Method | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (TFA, HCl) | [8] |
| Benzyl-oxycarbonyl | Cbz | Acid, Base | Catalytic Hydrogenolysis (Pd/C, H₂) | [8] |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) | [8] |
| Allyloxycarbonyl | Alloc | Acid, Base | Palladium Catalysts (e.g., Pd(PPh₃)₄) |[8][9] |
Protocol: N-Boc Protection of 1-Phenoxyethanamine
This protocol protects the amine as a Boc-carbamate, which is generally stable to many reaction conditions but can be easily removed with acid when desired.
-
Dissolution: Dissolve 1-phenoxyethanamine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a mild aqueous acid (e.g., 1M citric acid). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
With the Boc-protected amine, the nitrogen is significantly less nucleophilic and will not form the highly reactive intermediates that lead to cyclization under most conditions.
Troubleshooting Guide 2: Intramolecular vs. Intermolecular Competition
Q3: I am trying to perform a bimolecular reaction, such as an N-alkylation with a haloalkane, but my yields are poor, and I suspect a side reaction. Could this be cyclization?
Answer: Yes, this is possible, especially if your alkylating agent can form a carbocation or if the reaction is run under conditions that favor intramolecular processes. The key principle here is effective concentration . Intramolecular reactions behave as first-order processes, while intermolecular reactions are second-order. At very low reactant concentrations, the reactive ends of a single molecule are statistically more likely to find each other than to find another reactant molecule.
If your reaction conditions (e.g., heat, Lewis acids) promote the formation of an electrophilic center on the molecule attached to the amine, the phenoxy ring can attack it before another molecule does.
Solutions & Protocols
1. High Dilution Conditions:
To favor the desired second-order intermolecular reaction, you must work against the principles that favor cyclization. The most effective strategy is to use high dilution. This keeps the concentration of the substrate low at all times, minimizing the chance of an intramolecular event.
Protocol: N-Alkylation under High Dilution
-
Setup: In a large flask, place the bulk of your reaction solvent and one of the reactants (e.g., the haloalkane and a base like potassium carbonate).
-
Slow Addition: Dissolve the 1-phenoxyethanamine (or its derivative) in a significant volume of the same solvent in a separate addition funnel or syringe pump.
-
Addition: Add the amine solution dropwise to the vigorously stirred reaction mixture over a long period (e.g., 4-8 hours).
-
Reaction: After the addition is complete, allow the reaction to stir until completion as monitored by TLC or LC-MS.
-
Workup & Purification: Perform a standard aqueous workup, extraction, and purification.
This technique ensures that the instantaneous concentration of the amine is always very low, statistically favoring its reaction with the alkylating agent in the pot over any competing intramolecular pathway.
Caption: A logical workflow for troubleshooting cyclization issues.
References
-
Development of Tyrosinase Labile Protecting Groups for Amines. Organic Letters.[Link]
-
Fluorinated 2,6-Xylenesulfonyl Group: A Protective Group for Amines. Organic Letters.[Link]
-
Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. PMC.[Link]
-
Pictet–Spengler reaction. Wikipedia.[Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal.[Link]
-
Bischler-Napieralski Reaction. J&K Scientific LLC.[Link]
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing).[Link]
-
1 Protection Reactions. Wiley-VCH.[Link]
-
Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. PMC.[Link]
-
Bischler-Napieralski Reaction. Cambridge University Press.[Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC.[Link]
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.[Link]
-
Pictet-Spengler reaction. Name-Reaction.com.[Link]
-
Enzyme catalysed Pictet-Spengler formation of chiral 1,1'-disubstituted- and spiro-tetrahydroisoquinolines. PMC.[Link]
-
Bischler–Napieralski reaction. Wikipedia.[Link]
-
Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Green Chemistry (RSC Publishing).[Link]
-
Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. PMC.[Link]
-
Experiment research on amine thermal degradation during CO 2 capture. ResearchGate.[Link]
-
Bischler-Napieralski Isoquinoline Synthesis. odos.cc.[Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.[Link]
-
(PDF) Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate.[Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journals.[Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC.[Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed.[Link]
-
Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. MDPI.[Link]
-
Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. ResearchGate.[Link]
-
Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. PMC.[Link]
-
Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. ResearchGate.[Link]
-
Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals.[Link]
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Technical Support Center: 1-Phenoxyethanamine Synthesis & Optimization
Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate O,N-acetals. 1-Phenoxyethanamine is a highly valuable synthetic building block, but its nature as a hemiaminal ether makes it notoriously unstable and difficult to isolate in high yields.
This guide bypasses generic advice to provide field-proven, self-validating methodologies. We will deconstruct the thermodynamic causality behind your failed reactions and provide actionable, rigorous protocols to stabilize and optimize your yield.
Mechanistic Workflow: The Causality of Instability
To optimize the yield of 1-phenoxyethanamine, you must first understand the thermodynamic trap of its synthesis. The reaction is a three-component coupling that relies on the formation of an iminium intermediate. If the water generated during this step is not irreversibly scavenged, the equilibrium will violently shift backward, hydrolyzing your product before it can be isolated.
Mechanistic pathway for the three-component synthesis of 1-Phenoxyethanamine.
Troubleshooting & FAQs
Q1: Why is my yield of 1-phenoxyethanamine consistently below 20%, with high phenol recovery? Expert Insight: 1-Phenoxyethanamine is a hemiaminal ether. Its formation proceeds through an 1[1]. This pathway is highly reversible. Because water is generated during the iminium formation, its presence drives the equilibrium backward, hydrolyzing the intermediate before nucleophilic attack by phenol can occur. Actionable Solution: Shift the thermodynamic equilibrium by employing irreversible water scavengers. While Dean-Stark traps are common, the low boiling point of acetaldehyde (20.2 °C) makes refluxing problematic. Instead, use Titanium tetraisopropoxide (Ti(O-iPr)₄) at near-ambient temperatures. It acts as a mild Lewis acid to activate the aldehyde and irreversibly consumes water to form insoluble TiO₂.
Q2: I am seeing rapid degradation of the product during silica gel chromatography. How can I isolate it safely? Expert Insight: Hemiaminal ethers are notoriously labile under acidic conditions, 2 and iminium/aldehyde components[2]. Standard silica gel has a slightly acidic surface (pH ~5.5), which acts as a heterogeneous catalyst for this degradation. Actionable Solution: Abandon standard silica gel. Switch to basic alumina for chromatographic purification. If silica must be used, neutralize it by pre-flushing the column with a solvent system containing 1-2% triethylamine (TEA). For scalable purification, vacuum distillation (Kugelrohr) is preferred, provided the glassware is base-washed prior to use.
Q3: How do I handle the severe safety hazards associated with this class of compounds? Expert Insight: 1-Phenoxyethanamine and its derivatives are classified as corrosive, causing 3[3]. The lipophilic nature of the phenoxy group combined with the primary amine allows rapid dermal penetration. Actionable Solution: All handling must occur in a Class II fume hood. PPE must include heavy-duty nitrile or butyl rubber gloves (double-gloved), a face shield, and a chemical apron. Quench all glassware with a weak acid (like 5% citric acid) before removing it from the hood to neutralize residual amine.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions, water scavenging techniques, and final isolated yields.
| Reaction Condition | Additive / Catalyst | Water Scavenger | Temp (°C) | Conversion (%) | Isolated Yield (%) | Purity (GC, %) |
| Toluene (Reflux) | p-TSA (10 mol%) | Dean-Stark Trap | 110 | 85 | 42* | 80 |
| Dichloromethane | None | 4Å Mol. Sieves | 25 | 30 | 25 | 95 |
| Tetrahydrofuran | Ti(O-iPr)₄ (1.1 eq) | Ti(O-iPr)₄ (Auto) | 65 | 98 | 88 | >98 |
| Acetonitrile | Cu(OTf)₂ (5 mol%) | 4Å Mol. Sieves | 25 | 75 | 60 | 92 |
*Low isolated yield due to thermal degradation and acid-catalyzed reversion during workup.
Self-Validating Experimental Protocol: Ti(O-iPr)₄-Mediated Synthesis
This protocol is designed as a self-validating system. By observing specific physical and spectroscopic checkpoints, you can verify the success of the reaction in real-time before committing to downstream heterocycle synthesis, such as the 4[4].
Phase 1: Anhydrous Assembly
-
Flame-dry a 250 mL Schlenk flask under argon. Introduce 50 mL of anhydrous Tetrahydrofuran (THF).
-
Add phenol (10.0 mmol, 0.94 g) and chill the reaction vessel to 0 °C using an ice bath.
-
Introduce acetaldehyde (12.0 mmol, 0.53 g). Caution: Acetaldehyde is highly volatile; use a pre-chilled, gas-tight syringe.
Phase 2: Iminium Generation & Trapping 4. Slowly bubble anhydrous ammonia gas (or add 12.0 mmol of a primary amine equivalent) into the solution for 15 minutes. 5. Dropwise add Titanium tetraisopropoxide (Ti(O-iPr)₄) (11.0 mmol, 3.13 g).
-
Validation Checkpoint 1 (Visual): The solution must transition from clear to slightly cloudy within 30 minutes. This visual cue confirms the formation of colloidal TiO₂, validating that water is being successfully scavenged from the iminium formation step.
Phase 3: Nucleophilic Addition 6. Remove the ice bath, warm the mixture to 65 °C, and stir for 12 hours under a positive argon pressure.
-
Validation Checkpoint 2 (Chromatographic): Perform TLC on basic alumina plates (Hexane:EtOAc 8:2). The complete disappearance of the highly UV-active phenol spot (Rf ~0.4) validates full conversion.
Phase 4: Non-Acidic Isolation 7. Cool to room temperature. Quench the reaction by adding 5 mL of 1M NaOH to fully precipitate the titanium salts as a white, filterable solid. 8. Filter the slurry through a pad of Celite. Wash the filter cake with 20 mL of basic ethyl acetate (containing 1% TEA). 9. Concentrate the filtrate in vacuo. Purify the crude residue via vacuum distillation (0.1 mmHg, 60-65 °C) to afford pure 1-phenoxyethanamine.
-
Validation Checkpoint 3 (Spectroscopic): Post-workup FTIR spectroscopy. The absence of a broad -OH stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validates the consumption of starting materials. A sharp N-H stretch (~3400 cm⁻¹) and strong C-O-C ether stretch (~1200 cm⁻¹) confirm the structural integrity of the hemiaminal ether.
Sources
Troubleshooting low conversion rates in reductive amination of phenoxyacetaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the reductive amination of phenoxyacetaldehyde. Unlike simple aliphatic aldehydes, phenoxyacetaldehyde presents unique synthetic challenges. The presence of the α -aryloxy group makes the aldehyde highly reactive and prone to degradation, while the delicate equilibrium of imine formation often competes with premature reduction.
This guide provides a field-proven, self-validating framework to diagnose low conversion rates, understand the underlying mechanistic causality, and implement robust experimental solutions.
Part 1: Diagnostic Logic & Troubleshooting Workflow
Before altering your reaction parameters, you must identify where the catalytic cycle is failing. The workflow below outlines the primary failure modes in phenoxyacetaldehyde reductive amination: premature reduction, substrate degradation, and imine stalling.
Decision workflow for diagnosing low conversion in reductive amination.
Part 2: Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a massive peak for 2-phenoxyethanol and very little of my target amine. What went wrong? Causality: You are observing premature reduction. If you use a strong reducing agent like sodium borohydride (NaBH₄) or add your reductant before the imine has fully formed, the reducing agent will attack the phenoxyacetaldehyde directly, converting it into 2-phenoxyethanol[1]. Solution: Switch to sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). The steric bulk and electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it highly selective. STAB reduces iminium ions significantly faster than it reduces aldehydes[2],[3].
Q2: The phenoxyacetaldehyde starting material is disappearing, but I don't see the product OR the alcohol. Where is my mass going? Causality: Phenoxyacetaldehyde is highly unstable. If left at room temperature, exposed to air, or subjected to strong acids/bases, it rapidly undergoes aldol condensation, trimerization, or polymerization. Solution: Never use old stock bottles of phenoxyacetaldehyde. It must be freshly prepared or unmasked immediately prior to the reaction. Standard field protocols involve synthesizing it fresh via the periodate cleavage of 3-phenoxy-1,2-propanediol[4] or by acid-catalyzed deprotection of 2-(phenoxymethyl)-1,3-dioxolane[5].
Q3: I am using a primary amine, but I am getting a mixture of secondary and tertiary amines. How do I stop over-alkylation? Causality: Reductive amination with primary amines yields a secondary amine. Because secondary amines are generally more nucleophilic than primary amines, the newly formed product can react with another equivalent of phenoxyacetaldehyde, leading to dialkylation[3]. Solution: Use a stepwise procedure. Pre-form the imine completely in methanol (using molecular sieves) before adding the reducing agent. Alternatively, use a slight stoichiometric excess of the primary amine (1.2–1.5 eq) to statistically favor mono-alkylation[6].
Part 3: Mechanistic Pathway Analysis
Understanding the kinetic race between imine formation and direct aldehyde reduction is critical. The diagram below illustrates the desired pathway (green) versus the competitive side reaction (red).
Mechanistic pathway of reductive amination vs. competitive direct reduction.
Part 4: Quantitative Data – Reducing Agent Selection
Selecting the correct reducing agent is the single most important variable in this workflow. Below is a quantitative and qualitative comparison of standard reagents for phenoxyacetaldehyde.
| Reducing Agent | Relative Reactivity | Aldehyde Reduction Risk | Optimal pH | Recommendation for Phenoxyacetaldehyde |
| Sodium Borohydride (NaBH₄) | High | Very High (Forms 2-phenoxyethanol) | >7 | Not recommended for one-pot reactions; causes rapid premature reduction[1]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Low | 4–6 | Viable, but toxic. Requires strict pH control to prevent direct aldehyde reduction[1]. |
| Sodium Triacetoxyborohydride (STAB) | Mild | Very Low | 5–7 | Gold Standard. Selectively reduces iminium ions; offers operational simplicity and low toxicity[2],[6]. |
Part 5: Self-Validating Experimental Protocol
To ensure high conversion, use the following standardized one-pot protocol utilizing STAB. This protocol is designed as a self-validating system, meaning you can analytically verify the success of each step before proceeding.
Materials Required:
-
Phenoxyacetaldehyde (1.0 eq, freshly prepared)
-
Amine (1.05 – 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (AcOH) (Optional, 1.0 eq)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve freshly prepared phenoxyacetaldehyde (1.0 eq) in anhydrous DCE to achieve a 0.15 M concentration.
-
Imine Equilibration: Add the amine (1.05–1.2 eq) to the solution. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.
-
Causality: This pre-stirring allows the hemiaminal/imine equilibrium to establish. Skipping this step risks the unreacted aldehyde being reduced[1].
-
-
Reduction: Add STAB (1.4–1.5 eq) portion-wise at room temperature.
-
Causality: Portion-wise addition controls the mild exotherm. STAB will selectively target the iminium ion[2].
-
-
Self-Validation Checkpoint (Crucial): Stir for 2 hours, then pull a 10 µL aliquot for TLC or LC-MS analysis.
-
Validation Logic: If the aldehyde is consumed but the imine mass persists, the reduction is stalled. Corrective Action: Add 1.0 eq of glacial acetic acid to protonate the imine into a more electrophilic iminium ion, accelerating the reduction[3]. If the aldehyde is replaced by a +2 Da mass (alcohol), your STAB was added too early.
-
-
Quenching & Workup: Once the imine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Causality: The basic quench neutralizes any acetic acid, decomposes unreacted STAB, and ensures the product amine is in its free-base (organic-soluble) form for extraction[1].
-
-
Isolation: Separate the organic DCE layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- BenchChem. "Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones." BenchChem Technical Support.
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.
- BenchChem. "Troubleshooting low conversion in the reductive amination for N-(4-Methoxybenzyl)butan-1-amine." BenchChem Technical Support.
- Organic Chemistry Portal. "Sodium triacetoxyborohydride.
- Laurent, C. P., et al. "Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols." JACS Au, 2022.
- Google Patents. "US20180022853A1 - Method for producing an ablative resin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. US20180022853A1 - Method for producing an ablative resin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Phenoxyethanamine Synthesis & Byproduct Remediation
Welcome to the Technical Support Center for the synthesis of 1-phenoxyethanamine (α-methylphenoxymethylamine). This hemiaminal ether is a critical building block for constructing heterocyclic bioisosteres, such as 2-(1-phenoxyethyl)-1H-1,3-benzodiazole (EVT-2697713)[1], and various 5-HT1A receptor ligands[2]. Due to the inherent instability of α-amino ethers, researchers frequently encounter degradation and byproduct contamination. This guide provides field-proven, self-validating protocols to ensure high-purity synthesis and effective troubleshooting.
Section 1: Mechanistic Workflow & Self-Validating Protocol
The most reliable route to 1-phenoxyethanamine avoids direct amination of 1-haloethers (which leads to over-alkylation) in favor of a modified Gabriel synthesis.
Step-by-Step Methodology: Modified Gabriel Synthesis
1. Etherification (SN2 Pathway):
-
Action: Dissolve 1-bromoethylphthalimide (1.0 eq) and Phenol (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq). Stir at 60°C for 12 hours.
-
Causality: Maintaining the temperature strictly at 60°C prevents the E2 elimination of the bromide, which would otherwise yield N-vinylphthalimide. The weak base K₂CO₃ is chosen over NaH to prevent deprotonation of the phthalimide ring.
-
Workup: Quench with ice water. Extract with EtOAc. Wash the organic layer with 1M NaOH (3x) to completely remove unreacted phenol.
2. Hydrazinolysis (Deprotection):
-
Action: Dissolve the isolated 1-phenoxyethylphthalimide in absolute ethanol. Add Hydrazine hydrate (1.2 eq) and reflux for 4 hours.
-
Action: Cool the reaction mixture to 0°C to precipitate the phthalhydrazide byproduct. Filter the white solid.
3. Self-Validating Acid-Base Extraction:
-
Action: Concentrate the filtrate and redissolve in diethyl ether. Extract with 1M HCl (3x).
-
Validation: The target 1-phenoxyethanamine protonates and migrates to the aqueous phase. Any residual neutral byproducts (N-vinylphthalimide, unreacted ether) remain in the organic phase, which is discarded. This binary phase-transfer visually confirms the protonation state.
-
Action: Basify the aqueous phase to pH 10 using 2M NaOH. Extract with DCM (3x).
-
Validation: Only the free base amine will migrate back into the DCM, guaranteeing absolute isolation from non-basic impurities.
-
Action: Dry over Na₂SO₄ and concentrate. Immediately convert to the HCl salt by bubbling dry HCl gas into the solution to prevent hydrolysis.
Fig 1: 1-Phenoxyethanamine synthesis workflow via Gabriel amination, highlighting byproduct pathways.
Section 2: Quantitative Data on Byproducts
Accurate identification of byproducts is essential for troubleshooting. The table below summarizes the critical analytical markers and removal strategies for impurities encountered during this synthesis[3].
| Byproduct / Impurity | Molecular Weight ( g/mol ) | GC-MS (m/z) | TLC Rf (Hex/EtOAc 7:3) | Remediation / Removal Strategy |
| N-Vinylphthalimide | 173.17 | 173 | 0.65 | Discarded in organic phase during the final acid-base extraction. |
| Unreacted Phenol | 94.11 | 94 | 0.50 | 1M NaOH wash during Step 1 workup; highly water-soluble as phenoxide. |
| Phthalhydrazide | 162.15 | 162 | 0.10 | Precipitation at 0°C in ethanol; removed via vacuum filtration. |
| Acetaldehyde | 44.05 | 44 | N/A (Volatile) | Indicates product degradation. Stabilize final amine as an HCl salt. |
Section 3: Troubleshooting FAQs
Q1: Why am I seeing a high yield of N-vinylphthalimide instead of my target intermediate? Causality: You are observing E2 elimination competing with the desired SN2 substitution. 1-Bromoethylphthalimide has a highly acidic β-proton. If the reaction temperature exceeds 80°C or if a strong base (like NaH or KOtBu) is used, the base will abstract the β-proton rather than facilitating the nucleophilic attack of the phenoxide. Solution: Strictly control the temperature at 60°C and use a mild base like anhydrous K₂CO₃. Ensure the phenol is fully dissolved before adding the base to promote phenoxide formation prior to interaction with the alkyl halide.
Q2: How do I completely remove phthalhydrazide post-deprotection without losing my amine? Causality: Phthalhydrazide is a notoriously stubborn byproduct in Gabriel syntheses because it can partially dissolve in organic solvents and co-elute with the product. Solution: Rely on the self-validating acid-base extraction detailed in Step 3. Because phthalhydrazide is neutral/weakly acidic, it will not protonate in 1M HCl. When you extract the ethereal solution with 1M HCl, only the basic 1-phenoxyethanamine moves into the aqueous layer. This binary phase-transfer mechanism guarantees the absolute exclusion of phthalhydrazide from your final product.
Q3: My isolated 1-phenoxyethanamine degrades into phenol and acetaldehyde within days. How do I stabilize it? Causality: 1-Phenoxyethanamine is a hemiaminal ether (α-amino ether). In the free base form, the lone pair on the nitrogen can participate in a push-pull mechanism with ambient moisture, expelling the phenoxide leaving group and hydrolyzing the molecule into acetaldehyde, phenol, and ammonia[3]. Solution: The free base must not be stored. Immediately upon isolation in DCM, bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) to precipitate 1-phenoxyethanamine hydrochloride. Protonating the amine ties up the nitrogen lone pair, completely shutting down the hydrolysis pathway and rendering the salt stable for long-term storage at -20°C.
References
-
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors. Journal of Medicinal Chemistry - ACS Publications. 2
-
Buy 2-(1-phenoxyethyl)-1H-1,3-benzodiazole (EVT-2697713) | 404846-01-1. EvitaChem. 1
-
Phenoxyethylamine. Grokipedia. 3
Sources
Common side reactions in the synthesis of phenoxyacetamide derivatives
Welcome to the Phenoxyacetamide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic root causes of common side reactions encountered when synthesizing phenoxyacetamide derivatives.
Phenoxyacetamides are highly valued scaffolds in drug discovery, serving as potent monoamine oxidase (MAO) inhibitors[1] and Type III secretion system (T3SS) inhibitors in Pseudomonas aeruginosa[2]. However, their synthesis—whether via the Williamson ether pathway or direct amidation—is fraught with competing nucleophilic and electrophilic pathways.
This guide provides self-validating protocols, mechanistic explanations, and actionable solutions to ensure high-yield, high-purity syntheses.
🔬 Section 1: The Williamson Ether Pathway (Phenol + Haloacetamide)
The most common industrial and laboratory route to phenoxyacetamides involves the alkylation of a phenoxide ion with a haloacetamide (e.g., chloroacetamide).
Q1: Why am I isolating ring-substituted byproducts instead of the desired ether? Root Cause: You are observing C-alkylation . The phenoxide ion generated during the reaction is an ambident nucleophile, meaning it can attack the electrophilic carbon of the haloacetamide from either its oxygen atom or its ortho/para carbons[3]. Causality & Solution: The regioselectivity is heavily dictated by your solvent. If you are using a protic solvent (like water or ethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This solvation shell sterically hinders O-alkylation, forcing the electrophile to react with the less hindered, but less reactive, carbon atoms on the aromatic ring[3].
-
Fix: Switch to a polar aprotic solvent like anhydrous DMF or Acetone. These solvents leave the oxygen anion "naked" and highly reactive, kinetically favoring the desired O-alkylation[3].
Q2: My reaction yields a mixture of starting material and an alkene byproduct. What went wrong? Root Cause: Elimination (E2) is competing with Substitution (SN2) . Causality & Solution: Haloacetamides possess acidic alpha-hydrogens. If you are using a strong, sterically hindered base (like potassium tert-butoxide) or running the reaction at excessively high temperatures, the base will abstract an alpha-proton instead of the phenoxide attacking the alpha-carbon, leading to a vinyl ether or related elimination byproduct[4][5].
-
Fix: Use a weaker, less sterically hindered base (e.g., K2CO3 ) and lower the reaction temperature[5].
Q3: I am losing my haloacetamide starting material to degradation. How do I prevent this? Root Cause: Hydrolysis of the chloroacetate/chloroacetamide bond. Causality & Solution: In aqueous environments with strong bases (like NaOH) at elevated temperatures, the hydroxide ion acts as a nucleophile, cleaving the ester/amide bond or displacing the chloride before the phenoxide can react[6].
-
Fix: Ensure anhydrous conditions if using strong bases, or use a biphasic system with a phase-transfer catalyst to limit the exposure of the electrophile to aqueous hydroxide.
🧪 Section 2: The Amidation Pathway (Phenoxyacetic Acid + Amine)
An alternative route involves synthesizing phenoxyacetic acid first, followed by amide coupling with an amine.
Q4: I am using a coupling agent, but my LC-MS shows a massive ester byproduct peak instead of my amide. Why? Root Cause: Competing Esterification . Causality & Solution: This frequently occurs if you are using an alcohol (like Ethanol) as a solvent or a Liquid-Assisted Grinding (LAG) additive. The coupling agent (e.g., EDC) activates the phenoxyacetic acid to form a highly reactive intermediate. Because the alcohol solvent is present in vast molar excess compared to your amine, it outcompetes the amine for the activated ester, resulting in ethyl phenoxyacetate rather than the amide[7][8].
-
Fix: Switch your solvent/additive to Ethyl Acetate (EtOAc). EtOAc is aprotic, does not act as a nucleophile, and has been proven to eliminate ester side reactions while maintaining high amidation yields[7][8].
Q5: How do I remove the coupling agent byproducts without resorting to column chromatography? Root Cause: Standard carbodiimides like DCC produce dicyclohexylurea (DCU), which is notoriously difficult to remove from organic mixtures. Causality & Solution: The choice of coupling agent dictates the purification workflow.
-
Fix: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is highly water-soluble. A simple aqueous workup (precipitation with cold water and filtration) will yield ≥90% pure amide without organic solvent extraction[7][8].
📊 Section 3: Quantitative Troubleshooting Matrix
The following table summarizes the quantitative impact of reaction conditions on side-reaction prevalence, allowing you to benchmark your experimental choices.
| Synthesis Route | Reagents / Conditions | Primary Side Reaction | Yield Impact | Mechanistic Mitigation Strategy |
| Williamson Ether | Phenol + Chloroacetamide, NaOH, H2O | C-Alkylation (Ring substitution) | -30% to -50% | Switch to polar aprotic solvent (DMF) to prevent H-bonding to phenoxide oxygen[3]. |
| Williamson Ether | Phenol + Chloroacetamide, KOtBu, 100°C | E2 Elimination | -40% | Use milder base ( K2CO3 ) and lower temp to favor SN2 over E2[5]. |
| Amidation | Phenoxyacetic Acid + Amine, EDC, EtOH solvent | Esterification (Ethyl ester formation) | -20% to -80% | Replace EtOH with EtOAc; removes competing nucleophile[7][8]. |
| Amidation | Phenoxyacetic Acid + 2,6-dimethylaniline, EDC | Incomplete Coupling | Yield caps at ~78% | Steric hindrance limits attack. Increase reaction time or use a catalyst like HOAt[7][8]. |
⚙️ Section 4: Validated Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis (O-Alkylation Directed)
This protocol is designed as a self-validating system: the use of KI acts as an in-situ catalyst (Finkelstein reaction) to convert the chloroacetamide to a more reactive iodoacetamide, ensuring SN2 outpaces hydrolysis.
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere ( N2 ), dissolve 1.0 mmol of the substituted phenol in 5.0 mL of anhydrous DMF.
-
Deprotonation: Add 1.5 mmol of anhydrous K2CO3 . Stir at room temperature for 30 minutes to generate the phenoxide anion. Validation: The solution often deepens in color as the phenoxide forms.
-
Catalysis & Electrophile Addition: Add 0.1 mmol of Potassium Iodide (KI), followed by 1.0 mmol of 2-chloroethanamide[1].
-
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc).
-
Workup: Quench with ice-cold water. The desired phenoxyacetamide will typically precipitate. Filter and wash with cold water to remove DMF and inorganic salts.
Protocol B: Solvent-Free/Aqueous-Workup Amidation
This protocol utilizes EDC·HCl to ensure all byproducts are water-soluble, bypassing esterification side reactions.
-
Activation: Suspend 1.0 mmol of phenoxyacetic acid and 1.0 mmol of the target amine in a minimal amount of Ethyl Acetate (EtOAc)[7][8].
-
Coupling: Add 1.2 mmol of EDC·HCl. Stir at room temperature for 12 hours.
-
Self-Validating Workup: Add 10 mL of cold distilled water to the reaction mixture. Stir vigorously for 10 minutes. The water solubilizes the EDC-urea byproduct and any unreacted acid/amine salts.
-
Isolation: Filter the resulting suspension. The solid retentate is your highly pure phenoxyacetamide derivative[8]. Dry under vacuum.
🖼️ Section 5: Pathway Visualizations
Diagram 1: Mechanistic Divergence in Phenoxide Alkylation
The following diagram illustrates how solvent choice dictates the nucleophilic attack vector of the ambident phenoxide ion.
Caption: Solvent-directed regioselectivity of ambident phenoxide ions during Williamson ether synthesis.
Diagram 2: Competing Nucleophiles in Amide Coupling
This diagram demonstrates the causality behind esterification side reactions when improper solvents are utilized during amidation.
Caption: Competing nucleophilic attack by alcohol solvents leading to esterification during amide coupling.
📚 References
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Chloroacetate | Research Chemicals Supplier [benchchem.com]
- 4. Ethyl Chloroacetate: High-Purity Research Chemical [benchchem.com]
- 5. 4-chloro-N,N-dimethylbutanamide | 22813-58-7 | Benchchem [benchchem.com]
- 6. p-Hydroxyphenyl chloroacetate | High Purity | RUO [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Scalable mechanochemical synthesis of amides using bead milling technology - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04764A [pubs.rsc.org]
Technical Support Center: Troubleshooting & Purification of Crude 1-Phenoxyethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing the downstream processing of aryloxyalkylamines. 1-Phenoxyethanamine (and its structural derivatives) is a critical building block in medicinal chemistry, particularly for synthesizing α-adrenergic and 5-HT1A receptor ligands.
Purifying this compound from a crude reaction mixture—which typically contains unreacted phenols, neutral alkylating agents, and over-alkylated secondary amines—requires a highly logical, multi-phase approach. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step.
Quantitative Data Summary
Before initiating purification, it is critical to understand the physical properties that dictate the behavior of 1-Phenoxyethanamine across different phases and temperatures.
| Property | Value | Relevance to Purification Strategy |
| Molecular Weight | 137.18 g/mol | Mass spectrometry confirmation (M+H = 138)[1]. |
| Boiling Point (Atmospheric) | 229 °C | High risk of thermal oxidation/degradation; standard distillation must be avoided[1]. |
| Boiling Point (Vacuum) | 101 - 103 °C at 4 mmHg | Optimal temperature and pressure range for safe vacuum distillation[2]. |
| LogP | ~0.9 | Moderate lipophilicity; dictates the choice of organic extraction solvent (e.g., Diethyl Ether)[1]. |
| HCl Salt Melting Point | 195 - 196 °C | Used for final purity validation post-crystallization[3]. |
Purification Workflow & Impurity Logic
Step-by-step purification workflow for crude 1-Phenoxyethanamine.
Troubleshooting Guides & FAQs
Q1: Following synthesis, my crude mixture is heavily contaminated with unreacted phenol and neutral organics. How do I selectively isolate the primary amine?
The Causality: Crude mixtures from nucleophilic substitutions or reductive aminations contain a spectrum of impurities. Phenol is a weak acid (pKa ~10), while neutral organics (like unreacted phenoxyacetone or alkyl halides) do not ionize. 1-Phenoxyethanamine is a basic primary amine. By manipulating the pH, we can force the target amine into the aqueous phase as a protonated salt, leaving neutral impurities in the organic phase. Subsequent basification (pH > 12) deprotonates the amine back to its lipophilic free base while converting residual phenol into highly water-soluble sodium phenoxide[4].
Step-by-Step Methodology: Acid-Base Extraction
-
Acidification: Dissolve the crude mixture in diethyl ether (Et₂O). Add an equal volume of 1M HCl. Stir vigorously for 15 minutes. The amine protonates to form a water-soluble ammonium chloride salt.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing your product) and discard the upper organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH dropwise until the pH is >12. The solution will turn cloudy as the free base precipitates.
-
Extraction: Extract the basified aqueous layer three times with fresh Et₂O.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System: To ensure the extraction is complete, spot the final aqueous phase on a TLC plate and expose it to a Ninhydrin stain. A lack of purple spots confirms that 100% of the primary amine has been successfully extracted into the organic layer.
Q2: I attempted to distill the free base, but the compound degraded into a dark, viscous tar. What went wrong?
The Causality: You likely attempted distillation at atmospheric pressure. 1-Phenoxyethanamine has a high atmospheric boiling point of 229 °C[1]. At this temperature, primary amines are highly susceptible to thermal oxidation and auto-catalytic degradation, leading to polymerization (tar formation). To preserve the structural integrity of the molecule, you must lower the boiling point by drastically reducing the pressure[1].
Step-by-Step Methodology: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased to hold a high vacuum.
-
Vacuum Application: Apply a high vacuum pump capable of reaching at least 4 mmHg.
-
Heating: Slowly heat the oil bath. Under 4 mmHg of pressure, 1-Phenoxyethanamine will smoothly distill at 101 - 103 °C[2].
-
Fraction Collection: Discard the initial "heads" (which contain residual low-boiling solvents) and collect the main fraction as a colorless to light-yellow clear liquid.
Self-Validating System: Monitor the vapor temperature thermometer. A stable plateau at ~102 °C indicates the pure amine is distilling. If the temperature fluctuates wildly, your vacuum seal is compromised, and oxidation is occurring.
Q3: My distilled free base still shows trace secondary amine impurities on NMR. How can I achieve >99% purity for sensitive biological assays?
The Causality: Vacuum distillation separates compounds by boiling point, but over-alkylated secondary amines often have boiling points too similar to the primary amine for perfect resolution. To achieve >99% purity, we exploit the differential solubility of their crystalline salts. Converting the free base to a hydrochloride (HCl) salt in an anhydrous non-polar solvent forces the primary amine to precipitate as a highly ordered, pure crystal lattice, leaving trace impurities dissolved in the mother liquor[3].
Step-by-Step Methodology: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the distilled 1-Phenoxyethanamine free base in anhydrous Et₂O (approx. 15 mL per gram of amine).
-
Salt Formation: Slowly bubble anhydrous gaseous HCl through the solution at room temperature for 15 minutes[3]. Alternatively, add a stoichiometric amount of 2M HCl in diethyl ether dropwise.
-
Precipitation: A white, crystalline solid will immediately begin to crash out of the solution.
-
Isolation: Filter the solid under a vacuum using a Büchner funnel. Wash the crystals twice with ice-cold anhydrous Et₂O.
-
Recrystallization (Optional): For ultra-high purity, recrystallize the solid from a mixture of absolute Ethanol and Diethyl Ether (EtOH-Et₂O)[3].
Self-Validating System: Take a melting point of the dried crystals. Pure 1-Phenoxyethanamine hydrochloride exhibits a sharp melting point at 195 - 196 °C[3]. A depressed or broad melting range indicates trapped solvent or remaining impurities.
Impurity Targeting Logic
Logical targeting of specific synthesis impurities during purification.
References
-
Phenoxyethylamine - Grokipedia. Grokipedia. Available at:[Link]
-
Optically Active Mexiletine Analogues as Stereoselective Blockers of Voltage-Gated Na+ Channels | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Racemization in Chiral 1-Phenoxyethanamine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stereochemical leakage in the synthesis of chiral ether-amines. The synthesis of 1-phenoxyethanamine derivatives—encompassing both the highly labile O,N -acetals (1-phenoxy-1-ethanamines) and pharmaceutically relevant substituted 2-phenoxyethanamines (e.g., 1-phenoxypropan-2-amine)—presents unique mechanistic challenges.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you preserve enantiomeric excess ( ee ) during your synthetic workflows.
Section 1: Mechanistic Causality of Racemization
To prevent racemization, you must first understand the thermodynamic and kinetic pathways that cause your chiral center to degrade.
-
The Iminium Ion Pathway ( O,N -Acetals): If your chiral center bears both the phenoxy and amine groups (C1), it is an O,N -acetal. Under acidic conditions, the phenoxy oxygen is protonated, turning it into an excellent leaving group. Its departure is assisted by the nitrogen lone pair, forming a planar, achiral iminium ion. Re-addition of the phenol occurs from both faces, resulting in a racemic mixture[1].
-
Imine-Enamine Tautomerization: When synthesizing the amine via direct reductive amination of an aryloxy ketone, the intermediate imine can tautomerize to an enamine. This process destroys the stereocenter at the α -position before reduction can occur.
-
SN1 Solvolysis / Anchimeric Assistance: During the Mitsunobu etherification of chiral amino alcohols, the intermediate phosphonium species can develop SN1 carbocation character if the solvent is too polar. Furthermore, if the amine is unprotected or weakly protected, the nitrogen lone pair can attack the stereocenter (anchimeric assistance), forming an aziridinium intermediate that opens to yield a racemic mixture[1],[2].
Fig 1: Acid-catalyzed racemization of O,N-acetals via a planar iminium ion intermediate.
Section 2: Troubleshooting FAQs
Q1: My 1-phenoxyethanamine derivative spontaneously racemizes during silica gel chromatography. How do I isolate it? A: Standard silica gel is inherently acidic due to surface silanol groups. For sensitive O,N -acetals, this acidity catalyzes the expulsion of the phenoxide group, forming the achiral iminium ion[1]. Solution: Deactivate your silica gel by pre-treating the column with 1-5% Triethylamine (TEA) in your mobile phase, or switch entirely to neutral alumina.
Q2: How can I prevent racemization during the Mitsunobu reaction when synthesizing the ether linkage? A: The Mitsunobu reaction of a chiral amino alcohol with phenol should proceed via an SN2 mechanism with complete stereochemical inversion. However, racemization occurs if the intermediate develops SN1 character. Solution: Use non-polar, aprotic solvents (like Toluene or THF) to destabilize charge separation. More importantly, protect the amine with a strongly electron-withdrawing, bulky group (e.g., Boc or Fmoc). This prevents the nitrogen lone pair from participating in anchimeric assistance and sterically hinders unwanted side reactions[1],[2].
Q3: I am using reductive amination to install the amine, but my ee% is dropping below 60%. Why? A: Direct reductive amination of chiral aryloxy ketones is prone to imine-enamine tautomerization. Solution: Abandon direct reductive amination and utilize Ellman’s chiral tert-butanesulfinamide auxiliary. Condensing the ketone with this auxiliary forms a highly stable chiral sulfinyl imine. The bulky sulfinyl group prevents tautomerization and directs the subsequent hydride reduction (e.g., using NaBH4 ) exclusively to one face, yielding diastereomeric ratios often exceeding 95:5[3].
Q4: Can I recover my lost enantiomer if the batch is already racemic? A: Yes, through Dynamic Kinetic Resolution (DKR). By combining an enantioselective enzyme (like Candida antarctica lipase B) with a transition-metal racemization catalyst (e.g., a Ruthenium or Palladium complex), you can continuously racemize the unreacted enantiomer in situ while the enzyme selectively acylates the desired enantiomer, theoretically achieving a 100% yield of the enantiopure product[4].
Section 3: Data Presentation
The following table summarizes the quantitative impact of various reaction parameters on the enantiomeric excess of 1-phenoxyethanamine derivatives.
| Reaction Step | Parameter Tested | Suboptimal Condition | Optimal Condition | Impact on Enantiomeric Excess ( ee% ) |
| Mitsunobu Etherification | Solvent Polarity | DMF (Polar) | Toluene (Non-polar) | Increases ee from ~65% to >98% by suppressing SN1 pathways. |
| Purification | Stationary Phase | Standard Silica Gel | TEA-Deactivated Silica | Prevents on-column iminium formation; maintains ee at 99%. |
| Imine Reduction | Chiral Auxiliary | None (Direct Reductive Amination) | Ellman's tert-Butanesulfinamide | Diastereomeric ratio improves from 50:50 to >95:5. |
| N-Protection | Protecting Group | Alkyl (e.g., Benzyl) | Carbamate (e.g., Boc/Fmoc) | Suppresses anchimeric assistance; prevents stereocenter scrambling. |
Section 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, the workflow inherently flags stereochemical leakage before the final isolation step.
Protocol: Asymmetric Synthesis via Ellman's Auxiliary[3]
Objective: Stereocontrolled synthesis of (S)-1-phenoxypropan-2-amine.
Step 1: Imine Condensation
-
In an oven-dried flask under inert atmosphere, dissolve 10 mmol of phenoxyacetone and 11 mmol of (R)-tert-butanesulfinamide in 25 mL of anhydrous THF.
-
Add 20 mmol of Titanium(IV) ethoxide ( Ti(OEt)4 ). This acts as both a Lewis acid and a water scavenger, driving the reaction forward without generating protic acids that cause racemization.
-
Stir at room temperature for 12 hours.
-
Validation Checkpoint 1: Monitor by LC-MS. Proceed only when >98% conversion to the sulfinyl imine is confirmed.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to -40°C using a dry ice/acetonitrile bath. Lower temperatures exponentially decrease the rate of any background tautomerization[2].
-
Slowly add 30 mmol of NaBH4 . The chiral sulfinyl group will sterically block one face of the imine.
-
Stir for 4 hours at -40°C, then slowly warm to 0°C.
-
Validation Checkpoint 2: Quench a 0.1 mL aliquot with saturated NH4Cl , extract with EtOAc, and analyze via Chiral HPLC. You must observe a diastereomeric ratio (dr) of >95:5 before proceeding to workup.
Step 3: Workup and Deprotection
-
Quench the main reaction vessel with saturated aqueous NH4Cl . Filter the resulting titanium salts through a Celite pad.
-
Extract the filtrate with EtOAc, dry over Na2SO4 , and concentrate.
-
To cleave the sulfinyl group without racemizing the resulting amine, dissolve the intermediate in anhydrous MeOH and add 4M HCl in dioxane at 0°C. Stir for 30 minutes.
-
Precipitate the final enantiopure amine hydrochloride salt using cold diethyl ether.
Fig 2: Self-validating workflow for the asymmetric synthesis of 1-phenoxyethanamine derivatives.
References
-
Ellman Laboratory. "Asymmetric Synthesis of Amines." Yale University. Available at: [Link]
-
The Journal of Organic Chemistry. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." ACS Publications. Available at: [Link]
Sources
Chiral HPLC Method Development for Enantiomeric Excess Determination of 1-Phenoxyethanamine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Analytical Challenge of 1-Phenoxyethanamine
1-Phenoxyethanamine is a chiral primary amine that serves as a critical building block and pharmacophore in various neuroactive and cardiovascular drug candidates. Determining its enantiomeric excess ( ee ) with high precision is a strict regulatory requirement in pharmaceutical development.
The primary analytical challenge with 1-Phenoxyethanamine lies in its highly polar primary amine group. Unmodified primary amines are notorious for interacting with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and inaccurate integration. As a Senior Application Scientist, I approach this not just as a separation task, but as a system of intermolecular forces that must be precisely balanced.
This guide objectively compares the three leading Chiral Stationary Phase (CSP) technologies for this molecule: Amylose-based, Cellulose-based, and Crown Ether-based columns[1].
Mechanisms of Chiral Recognition: The Causality of Separation
To select the right column, we must understand the thermodynamics of the chiral recognition process.
A. Polysaccharide-Based CSPs (Chiralpak® AD-H & Chiralcel® OD-H)
These columns utilize derivatized polysaccharides (e.g., tris(3,5-dimethylphenylcarbamate)) coated on silica.
-
The Causality: Separation is driven by a combination of hydrogen bonding (between the analyte's amine/ether oxygen and the CSP's carbamate linkages), π−π interactions (involving the phenoxy ring), and steric inclusion within the helical grooves of the polymer[2].
-
The Caveat: Because 1-Phenoxyethanamine is basic, a basic modifier like Diethylamine (DEA) or Ethanolamine must be added to the mobile phase. The modifier competitively binds to the acidic residual silanols on the silica support, preventing the analyte from doing so, thereby sharpening the peaks.
B. Crown Ether-Based CSPs (Crownpak® CR(+))
Crown ether columns contain a chiral crown ether covalently bonded to silica.
-
The Causality: This is a highly specific "host-guest" complexation mechanism. The mobile phase must be highly acidic (e.g., Perchloric acid, pH < 2) to fully protonate the primary amine of 1-Phenoxyethanamine to −NH3+ . The protonated amine inserts into the cavity of the crown ether, forming three simultaneous hydrogen bonds with the ether oxygens. Chiral discrimination occurs due to steric hindrance between the phenoxyethyl group and the chiral barriers of the crown ether.
Performance Comparison Guide
The following table synthesizes experimental performance data for the baseline resolution of racemic 1-Phenoxyethanamine across the three primary methodologies[2][3].
| Parameter | Chiralpak® AD-H (Amylose) | Chiralcel® OD-H (Cellulose) | Crownpak® CR(+) (Crown Ether) |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiral Crown Ether |
| Optimal Mobile Phase | Hexane / IPA / DEA (90:10:0.1 v/v/v) | Hexane / Ethanol / DEA (85:15:0.1 v/v/v) | HClO4 (aq, pH 1.5) / Methanol (85:15 v/v) |
| Resolution ( Rs ) | 2.8 (Excellent) | 1.4 (Marginal) | > 3.5 (Superior) |
| Peak Shape (Asymmetry) | 1.15 (Good) | 1.40 (Tailing) | 1.05 (Excellent) |
| Analysis Time | ~12 minutes | ~18 minutes | ~25 minutes |
| Best Use Case | Routine QC, Preparative scale-up | Alternative screening | Highly accurate ee determination of primary amines |
Scientist's Verdict: While the Crownpak CR(+) offers the highest resolution via its specific host-guest mechanism, the Chiralpak AD-H method is generally preferred for routine pharmaceutical analysis. It avoids the use of highly corrosive perchloric acid and allows for easier recovery of the analyte if preparative chromatography is required[1][4].
Experimental Protocol: The Self-Validating AD-H Workflow
This protocol details the optimized normal-phase separation using the Amylose-based CSP. It is designed as a self-validating system: the inclusion of the DEA modifier acts as an internal system suitability check for silanol suppression.
Materials & Reagents
-
Column: Chiralpak® AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)
-
Modifier: Diethylamine (DEA), ≥99.5% purity
-
Sample: 1-Phenoxyethanamine (Racemic standard and enantiopure samples)
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane and 100 mL of IPA.
-
Add exactly 1.0 mL of DEA to the IPA portion before mixing with Hexane (ensures complete miscibility).
-
Degas the mixture ultrasonically for 10 minutes. Causality: Dissolved gases can cause micro-bubbles in the pump, leading to baseline noise that obscures trace enantiomer detection.
-
-
System Equilibration:
-
Purge the HPLC lines and pump the mobile phase at 1.0 mL/min.
-
Set the column oven temperature strictly to 25 °C. Causality: Chiral recognition is an enthalpy-driven process; temperature fluctuations directly alter the α (selectivity) value.
-
Equilibrate until the UV baseline at 220 nm is perfectly flat (typically 45-60 minutes).
-
-
Sample Preparation:
-
Dissolve 1-Phenoxyethanamine in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter.
-
-
Injection & Analysis:
-
Inject 10 µL of the racemic standard to establish retention times ( tR1 and tR2 ) and verify resolution ( Rs≥2.0 ).
-
Inject the analytical sample. Calculate enantiomeric excess using the formula:
ee(%)=Area1+Area2∣Area1−Area2∣×100
-
Workflow Visualization
The following diagram illustrates the logical pathway for chiral method development and validation for primary amines.
Caption: Logical pathway for chiral HPLC method development and validation of 1-Phenoxyethanamine.
References
-
Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. MDPI. Available at:[Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at:[Link]
-
Preparation of Novel Chiral Stationary Phases Based on the Chiral Porous Organic Cage. ACS Publications. Available at:[Link]
Sources
A Comparative Guide to NMR Spectroscopy with Chiral Derivatizing Agents for the Analysis of 1-Phenoxyethanamine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) and absolute configuration of chiral molecules is a cornerstone of modern chemical analysis. In this guide, we delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with chiral derivatizing agents (CDAs), for the analysis of the primary amine, 1-Phenoxyethanamine. We will objectively compare the performance of three distinct CDAs, providing the underlying theory, detailed experimental protocols, and supporting data to empower you to make informed decisions in your laboratory.
The Challenge of Enantiomers and the Diastereomeric Solution
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, they are indistinguishable by standard NMR spectroscopy, producing identical spectra. The use of a chiral derivatizing agent circumvents this limitation by converting the enantiomeric pair into a mixture of diastereomers.[1] These diastereomers possess distinct physical properties and, most importantly, different NMR spectra, allowing for their differentiation and quantification.[2]
The fundamental principle involves the reaction of the chiral analyte, in this case, (R)- and (S)-1-Phenoxyethanamine, with a single enantiomer of a chiral derivatizing agent to form two diastereomers. The relative integration of specific, well-resolved signals in the resulting NMR spectrum directly corresponds to the enantiomeric ratio of the original amine sample.
A Comparative Analysis of Chiral Derivatizing Agents for 1-Phenoxyethanamine
While a multitude of CDAs exist, we will focus on three prominent examples that represent different classes of reagents: the classic Mosher's acid (MTPA), the sterically demanding 2-methoxy-2-(1-naphthyl)propionic acid (MNPA), and a modern, three-component system utilizing BINOL.
Mosher's Acid (MTPA): The Gold Standard
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is arguably the most widely used CDA for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[3][4] Its utility stems from the presence of the trifluoromethyl (-CF₃) group, which provides a clean, singlet signal in the ¹⁹F NMR spectrum for each diastereomer, often in a region devoid of other signals.[5] Additionally, the phenyl group in MTPA creates a distinct anisotropic effect in the ¹H NMR spectrum, leading to observable chemical shift differences (Δδ) for the protons of the derivatized amine.[3]
Mechanism of Action: Mosher's acid chloride reacts with 1-Phenoxyethanamine to form stable diastereomeric amides. The differing spatial arrangements of the substituents on the chiral centers of the resulting diastereomers cause the protons and the fluorine atoms to experience different magnetic environments, leading to distinct chemical shifts.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Workflow for ee determination using Mosher's acid."
Experimental Data (for 1-phenylethylamine analog):
| CDA | Analyte Proton | Chemical Shift Difference (Δδ) in ppm | Reference |
| (R)-MTPA | Methyl (CH₃) | ~0.08 | [6] |
Advantages:
-
Well-established and widely documented methodology.
-
The use of ¹⁹F NMR often provides simple, baseline-resolved singlets, simplifying quantification.[7]
-
Can be used to determine absolute configuration by comparing the spectra of derivatives from both (R)- and (S)-MTPA.[4]
Limitations:
-
The acid chloride is moisture-sensitive.
-
In complex molecules, ¹H NMR spectra can become crowded, making signal assignment and integration challenging.
2-Methoxy-2-(1-naphthyl)propionic Acid (MNPA): Enhanced Anisotropy
MNPA is a chiral derivatizing agent that offers a potential advantage over MTPA due to the larger aromatic system of the naphthyl group compared to the phenyl group.[8] This can lead to greater magnetic anisotropy and, consequently, larger chemical shift differences (Δδ) between the diastereomers, which is particularly beneficial for analysis by ¹H NMR.[9]
Mechanism of Action: Similar to MTPA, the acid chloride of MNPA reacts with 1-Phenoxyethanamine to form diastereomeric amides. The larger naphthyl ring is expected to induce more significant shielding/deshielding effects on the protons of the amine, facilitating better spectral resolution.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Derivatization of 1-Phenoxyethanamine with MNPA."
Expected Performance: While specific Δδ values for the MNPA derivatives of 1-phenylethylamine were not found in the initial search, the literature suggests that MNPA generally provides larger chemical shift differences compared to MTPA for alcohols.[8] A similar trend can be anticipated for amines. The resolution of racemic MNPA using (R)-1-phenylethylamine further supports the formation of distinct diastereomeric species suitable for NMR analysis.[10]
Advantages:
-
Potentially larger Δδ values in ¹H NMR, which can be advantageous for complex molecules or when using lower-field NMR spectrometers.[8]
-
The underlying principles and experimental procedures are similar to the well-understood Mosher's acid method.
Limitations:
-
Less commonly used than MTPA, with a smaller body of published data.
-
The synthesis of the acid chloride may be required if not commercially available.
BINOL/2-Formylphenylboronic Acid System: A Three-Component Approach
A more recent development in chiral derivatization for NMR analysis involves a three-component system comprising the chiral amine, an enantiomerically pure diol such as 1,1'-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid.[11] This method relies on the in-situ formation of diastereomeric iminoboronate esters.
Mechanism of Action: The primary amine condenses with the aldehyde of 2-formylphenylboronic acid to form an imine. This imine then reacts with the chiral diol (BINOL) to form a pair of diastereomeric five-membered rings containing a boron atom. The different steric interactions within these diastereomeric complexes lead to distinct chemical shifts for the imine proton.[11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Three-component derivatization with BINOL."
Experimental Data (for 1-phenylethylamine analog): The imine protons of the resulting diastereomeric iminoboronate esters are typically baseline resolved in the ¹H NMR spectrum, allowing for straightforward integration and determination of the enantiomeric ratio.[11]
Advantages:
-
The derivatization reaction is often rapid and can be performed in situ in the NMR tube.[11]
-
The reagents are generally stable and less sensitive to moisture compared to acid chlorides.
-
The imine proton signal used for quantification is often in a clear region of the spectrum.
Limitations:
-
Requires three components, which may introduce more complexity in terms of stoichiometry and potential side reactions.
-
The chemical shift difference may be smaller compared to that achievable with other methods.
Comparative Summary of Chiral Derivatizing Agents
| Feature | Mosher's Acid (MTPA) | 2-Methoxy-2-(1-naphthyl)propionic Acid (MNPA) | BINOL/2-Formylphenylboronic Acid |
| Primary NMR Nucleus | ¹H, ¹⁹F | ¹H | ¹H |
| Typical Δδ | Moderate (¹H), Large (¹⁹F) | Potentially Large (¹H) | Moderate (¹H) |
| Ease of Use | Moderate (requires conversion to acid chloride) | Moderate (requires conversion to acid chloride) | High (in-situ reaction) |
| Reagent Stability | Acid chloride is moisture-sensitive | Acid chloride is moisture-sensitive | Reagents are generally stable |
| Cost | Moderate | Higher | Moderate |
| Key Advantage | Clean ¹⁹F NMR spectra | Potentially larger Δδ in ¹H NMR | Rapid, in-situ derivatization |
Experimental Protocols
Protocol 1: Derivatization of 1-Phenoxyethanamine with Mosher's Acid Chloride
Materials:
-
1-Phenoxyethanamine (racemic or enantiomerically enriched)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 1-Phenoxyethanamine in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess of (R)-MTPA-Cl (approximately 1.1 equivalents).
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC).
-
Acquire ¹H and ¹⁹F NMR spectra of the resulting diastereomeric amide mixture.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals (e.g., the methyl protons in ¹H NMR or the CF₃ singlets in ¹⁹F NMR).
Protocol 2: Derivatization of 1-Phenoxyethanamine with MNPA
Materials:
-
1-Phenoxyethanamine (racemic or enantiomerically enriched)
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MNPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of 1-Phenoxyethanamine, 1.1 equivalents of (S)-MNPA, and a catalytic amount of DMAP in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of EDC to the solution.
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-4 hours, or until completion.
-
Acquire a ¹H NMR spectrum of the diastereomeric amide mixture.
-
Identify and integrate a pair of well-resolved signals to determine the enantiomeric excess.
Protocol 3: Three-Component Derivatization of 1-Phenoxyethanamine with BINOL
Materials:
-
1-Phenoxyethanamine (racemic or enantiomerically enriched)
-
2-Formylphenylboronic acid
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL in 0.6 mL of CDCl₃.
-
Add 1.0 equivalent of 1-Phenoxyethanamine to the solution.
-
Cap the NMR tube and shake for approximately 1-2 minutes until the reagents are fully dissolved.
-
Allow the reaction to stand at room temperature for approximately 30 minutes.
-
Acquire a ¹H NMR spectrum.
-
Determine the enantiomeric excess by integrating the two baseline-resolved imine proton signals.[11]
Choosing the Right Tool for the Job: A Decision-Making Framework
The selection of the most appropriate CDA depends on several factors, including the complexity of the analyte's NMR spectrum, the available instrumentation, and the desired speed of analysis.
Conclusion
The determination of enantiomeric purity by NMR spectroscopy using chiral derivatizing agents is a powerful and versatile technique. For the analysis of 1-Phenoxyethanamine, Mosher's acid remains a reliable and well-documented choice, particularly when ¹⁹F NMR is available. For situations where enhanced spectral dispersion in ¹H NMR is required, 2-methoxy-2-(1-naphthyl)propionic acid presents a compelling alternative. Finally, for rapid, in-situ analysis, the three-component system with BINOL and 2-formylphenylboronic acid offers a convenient and efficient workflow. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable approach for their specific analytical needs.
References
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451-2458.
- Jiang, X., Su, K., & Cai, S. (2001). [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR]. Guang Pu Xue Yu Guang Pu Fen Xi, 21(3), 404-405.
- Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964.
- Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry, 341, 1-68.
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Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
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- Yabuuchi, T., & Kusumi, T. (2000). 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. Journal of Organic Chemistry, 65(2), 397-404.
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- Supporting Inform
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Comparing the efficacy of different chiral auxiliaries to 1-Phenoxyethanamine
An In-Depth Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: A Focus on 1-Phenylethylamine and its Alternatives
In the pursuit of enantiomerically pure molecules, essential for applications ranging from pharmaceuticals to materials science, synthetic chemists rely on a variety of strategies to control stereochemistry. Among the most robust and well-established of these is the use of chiral auxiliaries. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of selectivity.
This guide provides a comparative analysis of several prominent classes of chiral auxiliaries, with a particular focus on the simple yet effective chiral primary amine, (S)-1-phenylethylamine (α-PEA). While the similarly structured 1-phenoxyethanamine was the initial topic of interest, a review of the scientific literature reveals a lack of established use as a chiral auxiliary. Therefore, we pivot to its well-documented and widely used amine analogue, α-PEA, as a representative of this class. We will compare its efficacy against two titans in the field: Evans' oxazolidinones and pseudoephedrine-based auxiliaries, providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their synthetic endeavors.
The Foundational Principle: Asymmetric Induction via Chiral Auxiliaries
The core concept behind a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a substrate. This creates a chiral environment that sterically and/or electronically biases the approach of a reagent to one of the two diastereotopic faces of a reactive intermediate, such as an enolate. This directed attack leads to the preferential formation of one diastereomer. Following the reaction, the auxiliary is cleaved from the product and can, ideally, be recovered for reuse. The overall workflow is a three-step process: attachment, diastereoselective reaction, and cleavage.
Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.
(S)-1-Phenylethylamine (α-PEA): The Archetypal Chiral Amine
(S)-1-Phenylethylamine is an inexpensive and readily available primary amine that can be an effective chiral auxiliary, particularly for the diastereoselective alkylation of carboxylic acid derivatives.[1][2] Both enantiomers are commercially available, providing access to either enantiomer of the desired product.[1]
Mechanism of Stereocontrol
The stereodirecting influence of α-PEA stems from the steric bulk of its phenyl group.[3] After the formation of an amide between the carboxylic acid substrate and the amine auxiliary, a strong base is used to generate a planar enolate. The bulky phenyl group of the auxiliary effectively shields one face of this enolate. Consequently, an incoming electrophile is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer.[2][3]
Caption: Conceptual pathway of stereocontrol using (S)-1-phenylethylamine.
Performance in Asymmetric Alkylation
While effective, the diastereoselectivities achieved with simple α-PEA amides can be moderate compared to more rigid auxiliary systems. The conformational flexibility of the acyclic amide can lead to a less pronounced facial bias.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-α-PEA derivative | Benzyl Bromide | 90:10 | ~85 |
| (S)-α-PEA derivative | Methyl Iodide | 85:15 | ~90 |
| (Data synthesized from typical results presented in the literature; exact values vary with substrate and conditions)[1][3] |
Cleavage of the α-PEA Auxiliary
A significant advantage of amide-based auxiliaries is the variety of methods for their cleavage. The alkylated N-acyl amide can be hydrolyzed under acidic conditions (e.g., refluxing aqueous H₂SO₄ or HCl) to yield the corresponding carboxylic acid.[2][3] This process also allows for the recovery of the protonated chiral amine in the aqueous layer.[2]
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his group, chiral oxazolidinones are among the most reliable and widely used auxiliaries in asymmetric synthesis.[4] They are particularly effective in asymmetric alkylations, aldol reactions, and Diels-Alder reactions.[4] These auxiliaries are typically derived from readily available amino alcohols, such as L-phenylalaninol or D-valinol.[5]
Mechanism of Stereocontrol
The high degree of stereocontrol exerted by Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate.[5] Upon deprotonation with a strong base like LDA or NaHMDS, the lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group), effectively blocks one face of the enolate, leading to highly selective electrophilic attack on the opposite face.[4][5]
Caption: Mechanism of stereocontrol for Evans' oxazolidinone auxiliaries.
Performance in Asymmetric Alkylation
Evans' auxiliaries consistently provide excellent levels of diastereoselectivity across a wide range of electrophiles.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl Bromide | >99:1 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | 99:1 | 90 |
| (4S)-4-Isopropyl-2-oxazolidinone | Ethyl Iodide | 97:3 | 88 |
| (Representative data from literature)[5] |
Cleavage of Evans' Auxiliaries
The N-acyl bond can be cleaved under various conditions to provide different functional groups, which adds to the versatility of this method.[6]
-
Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) is a standard method.[6][7]
-
Primary Alcohols: Reductive cleavage with reagents like LiBH₄ or LiAlH₄ yields the corresponding alcohol.[6]
-
Esters: Transesterification with alkoxides like sodium methoxide provides the ester.[6]
Pseudoephedrine-Based Auxiliaries: A Practical Alternative
Pioneered by the Myers group, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary. Both enantiomers are readily available commodity chemicals, although their use can be regulated in some regions due to their potential for illicit use.[8][9] A notable alternative, pseudoephenamine, offers similar or even superior performance without the regulatory restrictions.[9]
Mechanism of Stereocontrol
Similar to Evans' auxiliaries, the effectiveness of pseudoephedrine lies in the formation of a rigid, chelated intermediate.[8] Upon deprotonation of the N-acyl pseudoephedrine amide with LDA, the resulting lithium enolate forms a stable six-membered chelate with the lithium cation coordinated to both the enolate oxygen and the auxiliary's hydroxyl oxygen.[8][10] This rigid structure, along with the steric influence of the auxiliary's methyl group, directs the electrophile to attack from the less hindered face.[4] The presence of lithium chloride is often crucial for achieving high reaction rates and selectivities.[11]
Caption: Stereochemical model for pseudoephedrine-mediated alkylation.
Performance in Asymmetric Alkylation
Pseudoephedrine amides provide excellent diastereoselectivity, often comparable to Evans' auxiliaries, and the resulting products are frequently crystalline, which facilitates purification.[12]
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (+)-Pseudoephedrine propionamide | Benzyl Bromide | ≥98:2 | 99 |
| (+)-Pseudoephedrine propionamide | Methyl Iodide | 97:3 | 84 |
| (+)-Pseudoephedrine propionamide | n-Butyl Iodide | ≥98:2 | 99 |
| (Representative data from Myers et al.)[11] |
Cleavage of the Pseudoephedrine Auxiliary
The cleavage of the alkylated pseudoephedrine amide is versatile, allowing access to a range of enantiomerically enriched products.[8][13]
-
Carboxylic Acids: Vigorous acidic or basic hydrolysis can yield the carboxylic acid.[8]
-
Alcohols: Reduction with reagents such as lithium amidotrihydroborate (LAB) provides the primary alcohol.[8]
-
Ketones: Addition of organolithium or Grignard reagents furnishes the corresponding ketone.[8][13]
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an (S)-1-Phenylethylamine Auxiliary
A. Formation of the N-propionyl Amide
-
Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and perform a standard aqueous workup (wash with 1M HCl, sat. NaHCO₃, and brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.[3]
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise to form the enolate and stir for 30 minutes.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq).
-
Stir at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.[3]
C. Cleavage of the Chiral Auxiliary
-
Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture, neutralize with a base, and extract the liberated (S)-1-phenylethylamine auxiliary.
-
Acidify the aqueous layer and extract the desired α-substituted carboxylic acid product.[3]
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
A. Formation of the N-propionyl Imide
-
Dissolve the oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in dry THF under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C.
-
Warm to 0 °C, quench with saturated aqueous NH₄Cl, and perform a standard workup and purification.
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl imide (1.0 eq) in dry THF at -78 °C.
-
Add sodium hexamethyldisilazide (NaHMDS) (1.05 eq) and stir for 30 minutes.
-
Add the alkyl halide (1.2 eq) and stir for 2-4 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl and perform a standard workup. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.[5]
C. Cleavage of the Chiral Auxiliary (to Carboxylic Acid)
-
Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir the mixture for 4-6 hours at room temperature.
-
Quench the excess peroxide with aqueous sodium sulfite and perform a workup to isolate the carboxylic acid and recover the auxiliary.[7]
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
A. Formation of the N-propionyl Amide
-
To a solution of (+)-pseudoephedrine (1.0 eq) in DCM at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of propanoyl chloride (1.1 eq).
-
Stir the reaction for 2 hours at room temperature.
-
Perform a standard aqueous workup and purify by recrystallization.[12]
B. Diastereoselective Alkylation
-
To a suspension of anhydrous lithium chloride (6.0 eq) in dry THF, add diisopropylamine (2.2 eq) and cool to -78 °C.
-
Add n-butyllithium (2.1 eq), warm to 0 °C, then re-cool to -78 °C.
-
Add a solution of the N-propionyl pseudoephedrine amide (1.0 eq) in THF. Stir for 30-60 minutes at -78 °C, then warm to 0 °C.
-
Add the alkyl halide (1.5 eq) at 0 °C and stir for 1-3 hours.
-
Quench with saturated aqueous NH₄Cl and perform a standard workup and purification.[11][14]
C. Cleavage of the Chiral Auxiliary (to Ketone)
-
Dissolve the purified, alkylated pseudoephedrine amide (1.0 eq) in dry THF under a nitrogen atmosphere and cool to -78 °C.
-
Add an organolithium or Grignard reagent (e.g., phenyllithium, 3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench with saturated aqueous NH₄Cl and perform a workup to isolate the ketone and recover the pseudoephedrine auxiliary.[13]
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While simple chiral amines like 1-phenylethylamine offer a cost-effective and straightforward entry point, they may provide only moderate levels of stereocontrol due to their conformational flexibility. For applications demanding the highest levels of diastereoselectivity and a predictable outcome, Evans' oxazolidinones remain a superior choice, backed by decades of data and a broad scope of successful applications.[4] Pseudoephedrine-based auxiliaries bridge the gap, offering excellent stereocontrol, often comparable to Evans' auxiliaries, with the added benefits of being inexpensive and yielding highly crystalline intermediates that simplify purification.[8][12] The choice ultimately depends on the specific requirements of the synthesis, including cost, scalability, desired stereoselectivity, and the functionality required in the final product. A thorough understanding of the strengths and limitations of each of these powerful tools enables researchers to navigate the complexities of asymmetric synthesis with greater confidence and success.
References
-
Malig, T. C., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. Available at: [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
University of Wisconsin. (n.d.). Enolate Alkylation (Evans' oxazolidinone enolates). Available at: [Link]
-
Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]
-
ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Coti, G. (2010). Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary, synthesis and use of a novel pseudoephedrine based chiral auxiliary. University of Strathclyde. Available at: [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station. Available at: [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: [Link]
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Assessing the purity of synthesized 1-Phenoxyethanamine using GC-MS
Assessing the Purity of Synthesized 1-Phenoxyethanamine: A Comparative Guide to GC-MS and Alternative Methodologies
Synthesizing 1-Phenoxyethanamine yields a primary amine that serves as a critical intermediate in pharmaceutical and agrochemical development. However, post-synthesis purity assessment presents a specific analytical challenge: the primary amine group is highly polar and contains active hydrogens. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC-UV), providing a field-proven, self-validating protocol for accurate purity quantification.
The Analytical Challenge of Primary Amines
1-Phenoxyethanamine features an ethylamine backbone attached to a phenoxy group. In gas-phase analysis, the active hydrogens on the primary amine (-NH₂) readily interact with free silanol groups on the GC column's stationary phase. This interaction causes severe peak tailing, sample adsorption, and thermal degradation, which artificially skews purity calculations and obscures low-level synthetic impurities[1]. To mitigate this, chemical derivatization is strictly required to replace the labile hydrogens with stable, non-polar functional groups[1].
Methodological Comparison: GC-MS vs. LC-MS vs. HPLC-UV
Selecting the right analytical platform depends on the required sensitivity, the nature of suspected synthetic byproducts, and laboratory throughput. While GC-MS is the gold standard for volatile and semi-volatile compounds, LC-MS offers a gentler ionization process for thermally labile impurities[2].
Table 1: Quantitative and Qualitative Comparison of Analytical Platforms for 1-Phenoxyethanamine
| Analytical Parameter | GC-MS (with Derivatization) | LC-MS (ESI+) | HPLC-UV |
| Analyte Requirement | Volatile, thermally stable[2] | Soluble, polar/non-polar[2] | Soluble, possesses chromophore |
| Sample Preparation | Silylation/Acylation (30-60 min)[3] | Simple solvent dilution | Simple solvent dilution |
| Sensitivity (LOD) | High (Low ng/mL) | Ultra-High (pg/mL) | Moderate (µg/mL) |
| Impurity Identification | Excellent (EI Library Matching)[4] | Excellent (MS/MS Fragmentation) | Poor (Retention time only) |
| Matrix Effects | Low (Gas phase separation)[5] | Moderate to High (Ion suppression) | Low |
| Cost per Analysis | Moderate | High[4] | Low |
Visualizing the Analytical Workflow
The decision to utilize GC-MS or LC-MS dictates entirely different sample preparation and ionization pathways. The workflow below illustrates the divergence between the two primary mass spectrometry techniques.
Analytical workflow comparing GC-MS and LC-MS pathways for 1-Phenoxyethanamine purity assessment.
Mechanistic Deep-Dive: The Causality of Derivatization
Why do we choose N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for GC-MS?
When 1-Phenoxyethanamine is injected underivatized, the high temperatures of the GC inlet (typically 250°C) can induce partial thermal degradation. By adding BSTFA + 1% TMCS, a nucleophilic attack occurs where the amine nitrogen attacks the silicon atom of BSTFA. The 1% TMCS acts as a critical catalyst, increasing the silylating power to ensure complete conversion of the primary amine into a mono- or di-TMS derivative[3]. This reaction drastically lowers the boiling point, neutralizes polarity, and ensures a sharp, symmetrical chromatographic peak, allowing for precise area-under-the-curve (AUC) integration for purity assessment[1].
Self-Validating GC-MS Protocol for Purity Assessment
A robust analytical method must be self-validating. This protocol includes a reagent blank and an underivatized control to prove that the derivatization was successful and that no artifacts were introduced.
Materials Required:
-
Synthesized 1-Phenoxyethanamine sample
-
Anhydrous Pyridine or Acetonitrile (Solvent)
-
BSTFA + 1% TMCS (Derivatizing agent)
-
GC-MS system (e.g., Agilent 7890B/5977B) with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
Step-by-Step Methodology:
-
System Validation (The Controls):
-
Reagent Blank: Mix 100 µL anhydrous solvent with 100 µL BSTFA + 1% TMCS. This identifies siloxane artifacts from the reagent or column.
-
Underivatized Control: Dissolve 1 mg of 1-Phenoxyethanamine in 1 mL solvent. Inject directly to establish the baseline peak tailing and retention time of the intact amine.
-
-
Sample Preparation & Reaction:
-
Accurately weigh 1.0 mg of the synthesized 1-Phenoxyethanamine and dissolve it in 100 µL of anhydrous pyridine in a 2 mL glass reaction vial. Causality: Pyridine acts as both a solvent and an acid scavenger, driving the silylation reaction forward.
-
Add 100 µL of BSTFA + 1% TMCS to the vial[3].
-
Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70–80°C for 30–60 minutes[3]. Causality: Heat provides the activation energy required to fully substitute the sterically hindered hydrogens on the amine.
-
-
Cooling and Dilution:
-
Allow the vial to cool to room temperature. Dilute with 800 µL of anhydrous solvent to prevent detector saturation.
-
-
GC-MS Acquisition:
-
Injection: 1 µL, Split ratio 50:1, Inlet temperature 250°C.
-
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV, Scan range m/z 40–400.
-
-
Data Interpretation:
-
Identify the TMS-derivatized 1-Phenoxyethanamine peak. Calculate purity using the Total Ion Chromatogram (TIC) relative peak area normalization method: (Area of Target Peak / Total Area of All Peaks) × 100.
-
Compare the fragmentation pattern against the NIST library to confirm the structural identity of the main peak and any synthetic impurities (e.g., unreacted starting materials or side-reaction dimers)[4].
-
Alternative Workflow: LC-MS/MS for Intact Analysis
If the synthesized batch contains highly polar, non-volatile impurities (such as inorganic salts or high-molecular-weight polymeric byproducts from the synthesis), GC-MS will fail to detect them because they will not volatilize[2]. In these scenarios, LC-MS serves as the necessary orthogonal technique.
-
Methodology: Dilute the sample in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Inject onto a C18 UHPLC column.
-
Causality: The formic acid ensures the primary amine is fully protonated (M+H)⁺, maximizing the sensitivity of the Electrospray Ionization (ESI+) source. Unlike GC-MS, LC-MS requires no derivatization, preserving the intact molecular state of the analyte and its impurities[5].
Conclusion
For the routine purity assessment of synthesized 1-Phenoxyethanamine, GC-MS combined with BSTFA silylation offers unmatched chromatographic resolution and library-searchable fragmentation data. However, a comprehensive drug development workflow should treat GC-MS and LC-MS not as mutually exclusive competitors, but as complementary tools. GC-MS excels at identifying volatile organic impurities and residual solvents, while LC-MS guarantees the detection of non-volatile, thermally labile byproducts.
References
-
Title: The Difference Between GC/MS and LC/MS Systems | Source: GenTech Scientific | URL: [Link]
-
Title: GC-MS vs LC-MS Chemistry: What You Should Know | Source: Countrywide Testing | URL: [Link]
-
Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs | Source: ResearchGate | URL: [Link]
Sources
Advanced Safety and Operational Guide: Handling 1-Phenoxyethanamine
As a critical building block in drug development and medicinal chemistry, 1-Phenoxyethanamine requires strict logistical and safety oversight. This guide provides researchers and scientists with field-proven, procedurally rigorous protocols for the safe handling, operation, and disposal of this compound.
Mechanistic Hazard Profile
1-Phenoxyethanamine (SMILES: CC(N)OC1=CC=CC=C1)[1] is a primary aliphatic amine featuring an ether linkage to a phenyl ring. Like its structural isomers, it is classified under the Globally Harmonized System (GHS) as a Category 1C skin corrosive and Category 1 for serious eye damage[2]. Contact with this compound causes severe skin burns and irreversible ocular damage[3],[4].
The Causality of Amine-Induced Tissue Damage: Unlike acids, which typically cause coagulation necrosis (forming a proteinaceous eschar that limits deeper tissue penetration), strong organic bases like 1-Phenoxyethanamine saponify cellular lipids and denature proteins, leading to liquefaction necrosis [5]. This mechanism allows the chemical to penetrate deeply into tissues, causing progressive, unseen damage even after the initial exposure has ended. This reality dictates that highly impermeable personal protective equipment (PPE) and immediate, prolonged flushing protocols are non-negotiable [6].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Molecular Weight | 137.18 g/mol | Moderate density; easily handled via standard volumetric techniques. |
| Boiling Point | ~229 °C | Low volatility at room temperature, but heating generates severe inhalation hazards. |
| GHS Classification | Category 1C (Skin), Category 1 (Eye) | Corrosive; requires full-barrier PPE and local exhaust ventilation[2]. |
| Chemical Nature | Primary Aliphatic Amine | Highly nucleophilic and basic; incompatible with strong oxidizers and acids. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires understanding the permeation kinetics of polar organic bases. Standard laboratory gloves are insufficient for handling 1-Phenoxyethanamine.
Table 2: Glove Permeation & Breakthrough Kinetics
| Glove Material | Thickness (mm) | Breakthrough Time | Recommendation Level |
| Butyl Rubber | 0.30 | > 480 minutes | Optimal : Excellent resistance to polar basic amines. |
| Neoprene | 0.30 | ~ 60 - 120 minutes | Acceptable : Good for short-term, splash-only exposure. |
| Nitrile | 0.11 | < 10 minutes | Do Not Use : Rapidly swells and degrades upon contact. |
Causality behind PPE Selection: Amines rapidly swell and degrade thin nitrile lattices due to their polarity and nucleophilicity. Butyl rubber provides a superior, dense permeation barrier against polar organic bases, ensuring the chemical cannot reach the skin during extended operations [5].
Required PPE Ensemble:
-
Hand Protection: Double-gloving is mandatory. Inner nitrile gloves (for dexterity during doffing) covered by outer Butyl rubber gloves.
-
Eye/Face Protection: Chemical splash goggles paired with an ANSI-rated face shield.
-
Body Protection: Flame-resistant (FR) lab coat or chemical-resistant apron over full-length pants and closed-toe shoes.
Operational Workflow & Engineering Controls
1-Phenoxyethanamine must be handled inside a certified chemical fume hood. While its room-temperature vapor pressure is relatively low, aerosolization during dispensing or vapor generation during exothermic reactions presents a severe inhalation hazard. A face velocity of 80–120 feet per minute (fpm) ensures that any generated aerosols are captured without creating turbulent eddies that could pull the vapor back into the operator's breathing zone.
Protocol: Air-Free Dispensing and Transfer
Validation Check: Verify the fume hood monitor reads >80 fpm. Check outer butyl gloves for pinhole leaks using the inflation method before donning.
-
Preparation: Clamp the source bottle of 1-Phenoxyethanamine and the receiving reaction vessel securely within the fume hood, at least 6 inches from the sash to avoid edge turbulence.
-
Purging: Insert a nitrogen or argon line into the receiving vessel to maintain an inert atmosphere, preventing oxidative degradation of the amine.
-
Syringe Extraction: Using a glass syringe with a stainless steel needle (avoid plastic syringes as the amine may leach plasticizers), puncture the septum of the source bottle. Slowly draw the required volume.
-
Transfer: Withdraw the needle, keeping the tip pointed upward to prevent dripping. Transfer the needle to the receiving vessel and inject the amine dropwise to control any potential exotherms.
-
Decontamination: Immediately draw a 10% citric acid solution into the used syringe to neutralize residual amine, followed by a water and acetone rinse. Self-Validation Step: Test the final syringe rinse with pH paper; it should read neutral (pH 6-7), confirming complete decontamination before sending the syringe to glass waste.
SOP for air-free transfer of 1-Phenoxyethanamine.
Spill Response & Decontamination Logistics
The Causality of Neutralization: Quenching a basic amine spill with a strong acid (e.g., HCl) is dangerous because the rapid exothermic acid-base reaction can boil the liquid, aerosolizing the corrosive amine into the operator's breathing zone. Instead, a weak, solid polyprotic acid like citric acid is used. It provides a controlled, slower release of protons, minimizing the exotherm while effectively forming a stable, water-soluble citrate salt [5].
Protocol: Controlled Spill Neutralization
-
Isolation: Immediately lower the fume hood sash to contain vapors. If the spill is outside the hood, evacuate the immediate 10-foot radius.
-
Neutralization: Working from the perimeter of the spill inwards (to prevent spreading), carefully sprinkle solid citric acid or a pre-mixed amine spill control neutralizer over the liquid. Do not use water or strong acids.
-
Verification: Wait 5 minutes for the neutralization exotherm to dissipate. Touch a strip of pH paper to the absorbed mixture; it should indicate a pH of 5-7. If it is still basic (>8), apply more citric acid.
-
Absorption: Once neutralized, cover the area with an inert absorbent like vermiculite or diatomaceous earth.
-
Collection: Use a plastic (non-sparking) scoop to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.
-
Final Decontamination: Wash the spill surface with warm soapy water, followed by an ethanol wipe.
Decision matrix and response pathway for 1-Phenoxyethanamine spills.
Waste Disposal Logistics
Proper segregation is critical to prevent unintended reactions in the waste stream.
-
Segregation: Do not mix 1-Phenoxyethanamine waste with strong oxidizing agents, heavy metals, or strong acids. Store in a dedicated, clearly labeled "Corrosive Basic Organic Waste" container.
-
Container Specifications: Use only HDPE or PTFE-lined containers. Do not use metal containers, as amines can corrode certain metals over time.
-
Labeling: Ensure the GHS Corrosive pictogram is clearly visible on the waste container, alongside the full chemical name (no abbreviations).
Sources
- 1. US10752579B2 - Production method of carbamic acid ester - Google Patents [patents.google.com]
- 2. Phenoxyethylamine â Grokipedia [grokipedia.com]
- 3. 2-Phenoxyethylamine, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
